Fmoc-homocyclohexyl-D-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373268 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-72-0 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-homocyclohexyl-D-alanine: A Technical Overview for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-homocyclohexyl-D-alanine is a synthetic amino acid derivative that serves as a crucial building block in the development of novel peptide-based therapeutics. Its unique structural features, particularly the homocyclohexyl side chain, impart desirable properties to synthetic peptides, including enhanced stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, applications, and relevant experimental methodologies associated with this compound.
Core Properties and Specifications
This compound is a non-proteinogenic amino acid characterized by an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a homocyclohexyl side chain. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS). The bulky and hydrophobic homocyclohexyl group contributes to increased metabolic stability and can enhance interactions with biological targets.
Physicochemical Data
Quantitative data for this compound is primarily available from chemical suppliers. It is important to note that some data is more readily available for the corresponding L-isomer, which is provided here for comparison. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₄ | [2] |
| Molecular Weight | 407.50 g/mol | [2] |
| Appearance | White powder | Chem-Impex |
| Optical Rotation ([α]D²⁰) | +7.5 ± 2º (c=1 in DMF) | [3] |
| Storage Conditions | 0-8°C | Chem-Impex |
Table 2: Comparative Physicochemical Properties of Fmoc-homocyclohexyl-L-alanine
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₄ | [4] |
| Molecular Weight | 407.5 g/mol | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Boiling Point | 618.1°C at 760 mmHg | [4] |
| Flash Point | 327.6 ± 26.8 °C | [4] |
| Refractive Index | 1.583 | [4] |
| Optical Rotation ([α]D²⁰) | -8 ± 1º (c=1 in DMF) | [5] |
Applications in Research and Drug Development
The primary application of this compound is as a building block in solid-phase peptide synthesis.[3] Its incorporation into peptide sequences is a strategic choice to enhance the therapeutic potential of the resulting peptide.
-
Peptide Synthesis: The Fmoc protecting group allows for its seamless integration into standard SPPS workflows. The bulky side chain can improve the stability and bioavailability of peptides.[3]
-
Drug Development: The unique structure is beneficial in designing novel pharmaceuticals. The enhanced hydrophobic properties can lead to improved pharmacokinetics of peptide drugs.[3]
-
Neuroscience Research: This amino acid is utilized in studies involving neuropeptides, aiding in the understanding of their roles in neurological functions and disorders.[3]
-
Materials Science: The properties of this compound make it suitable for creating advanced materials like hydrogels, which have applications in drug delivery and tissue engineering.[3]
The introduction of a D-amino acid, such as this compound, into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. Proteases, which are highly stereospecific, are generally unable to cleave peptide bonds involving D-amino acids. This increased resistance to proteolysis prolongs the half-life of the peptide therapeutic in vivo. Furthermore, the hydrophobic nature of the homocyclohexyl side chain can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target receptors.
Caption: Logical workflow illustrating how the properties of this compound contribute to enhanced therapeutic peptide characteristics.
Experimental Protocols
Protocol: Incorporation of this compound in SPPS
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.
2. N-terminal Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature and drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HOBt/DIC) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test, which should be negative). If the test is positive, the coupling step can be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Caption: A generalized experimental workflow for the incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS).
Conclusion
This compound is a valuable reagent for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its ability to confer hydrophobicity and proteolytic resistance makes it a strategic component in the design of peptides with improved pharmacokinetic profiles. While detailed analytical and synthesis data for the compound itself are not widely published, its application in the well-established methodology of Fmoc-SPPS is straightforward and effective. The protocols and information provided herein serve as a foundational guide for the successful utilization of this compound in research and development.
References
An In-depth Technical Guide to the Structure and Synthesis of Fmoc-homocyclohexyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-homocyclohexyl-D-alanine, also known as Fmoc-D-HomoCha-OH, is a non-proteinogenic amino acid derivative that plays a significant role in modern peptide chemistry and drug discovery.[1] Its unique structure, featuring a bulky and hydrophobic homocyclohexyl side chain, imparts desirable properties to peptides, such as increased metabolic stability and enhanced binding affinity to target receptors. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.[1] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound.
Physicochemical Properties
This compound is typically a white to off-white powder with a high degree of purity, often exceeding 98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 269078-72-0 | [1] |
| Molecular Formula | C25H29NO4 | [1] |
| Molecular Weight | 407.52 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Optical Rotation | [α]D20 = +7.5 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the α-amino group of D-homocyclohexylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A common and efficient method for this transformation is the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions. This procedure is a standard method for the introduction of the Fmoc protecting group and generally proceeds with high yield.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fmoc Protection of D-homocyclohexylalanine
This protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino acids.[3]
Materials:
-
D-homocyclohexylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane or Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve D-homocyclohexylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield the crude this compound.
Characterization Data
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm) and the homocyclohexylalanine moiety. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| Mass Spectrometry (ESI-MS) | m/z corresponding to [M+H]⁺ and [M+Na]⁺. |
| HPLC | A single major peak indicating high purity (≥ 98%). |
| FT-IR | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds. |
Representative Spectroscopic Data
The following are representative ¹H and ¹³C NMR data based on the structure of this compound and data for similar compounds.
¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.77 | d, J=7.5 Hz | 2H | Ar-H (Fmoc) |
| 7.59 | d, J=7.4 Hz | 2H | Ar-H (Fmoc) |
| 7.40 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |
| 7.31 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |
| 5.25 | d, J=8.0 Hz | 1H | NH |
| 4.45 - 4.35 | m | 2H | CH₂ (Fmoc) |
| 4.23 | t, J=7.0 Hz | 1H | CH (Fmoc) |
| 4.60 - 4.50 | m | 1H | α-CH |
| 1.80 - 0.80 | m | 15H | Homocyclohexyl and β-CH₂ |
Mass Spectrometry (ESI-MS):
| m/z | Assignment |
| 408.22 | [M+H]⁺ |
| 430.20 | [M+Na]⁺ |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.
SPPS Workflow for Amino Acid Coupling
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols for SPPS
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Agitate the mixture for a specified period (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
Amino Acid Coupling:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin with the free N-terminus.
-
Agitate the mixture for a sufficient time to ensure complete coupling (typically 1-2 hours).
-
Wash the resin with DMF to remove unreacted reagents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with enhanced pharmacological properties. Its straightforward synthesis and compatibility with standard Fmoc-SPPS protocols make it an essential tool for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development. The detailed information provided in this guide serves as a comprehensive resource for the synthesis, characterization, and application of this important non-proteinogenic amino acid.
References
A Technical Guide to Fmoc-homocyclohexyl-D-alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-homocyclohexyl-D-alanine, a key building block in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide-based therapeutics.
Core Properties of this compound
This compound is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the bulky and hydrophobic homocyclohexyl side chain can impart unique conformational constraints and metabolic stability to the resulting peptides. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its application in the iterative process of SPPS.
| Property | Value |
| CAS Number | 269078-72-0 |
| Molecular Formula | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.50 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a crucial component in the Fmoc/tBu (tert-butyl) strategy of SPPS. This methodology allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups.
The incorporation of this compound can be particularly advantageous in drug design to:
-
Enhance Metabolic Stability: The non-natural homocyclohexyl side chain can increase resistance to enzymatic degradation.
-
Modulate Receptor Binding: The specific stereochemistry and steric bulk of the D-alanine and homocyclohexyl group can influence the peptide's interaction with its biological target.
-
Improve Pharmacokinetic Properties: The hydrophobicity of the side chain can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Experimental Protocols for Fmoc-based SPPS using this compound
The following are generalized yet detailed protocols for the key steps in incorporating this compound into a peptide sequence using manual or automated SPPS.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).
-
Resin Selection: For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable choices.[1]
-
Swelling: Place the desired amount of resin in a reaction vessel. Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[1][2] This ensures that the reactive sites within the resin beads are accessible. After swelling, drain the DMF.
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[1]
-
Thoroughly wash the resin with DMF (typically 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Coupling of this compound
This protocol describes the activation and coupling of the amino acid to the deprotected N-terminus of the peptide-resin.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (typically 2.9-4.5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (typically 6 equivalents) in DMF.[2][3]
-
Coupling Reaction: Add the freshly prepared activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the ninhydrin (Kaiser) test to detect any remaining free primary amines.
-
Washing: Once the coupling is complete (indicated by a negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage from the Resin and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups.
-
Resin Preparation: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) (typically in a ratio of 82.5:5:5:5:2.5). For many sequences, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and then dry it. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Diagrams
As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Instead, its utility is realized through its incorporation into peptides that are designed to modulate such pathways. The following diagram illustrates the logical workflow of its use in SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
References
An In-depth Technical Guide to the Solubility of Fmoc-homocyclohexyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately obtaining high-purity peptides. This document compiles available solubility data, provides detailed experimental protocols for determining solubility, and discusses the key factors influencing the dissolution of this valuable compound.
Physicochemical Properties of this compound
This compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The bulky and hydrophobic cyclohexyl side chain, coupled with the large, nonpolar Fmoc group, dictates its solubility profile, favoring dissolution in polar aprotic organic solvents.
| Property | Value |
| Chemical Formula | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.50 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Solubility Data
Quantitative solubility data for this compound across a wide range of solvents is not extensively published in the public domain. Therefore, empirical determination in the specific solvent system intended for use is highly recommended. The following table summarizes the available qualitative and inferred solubility information.
| Solvent | Chemical Formula | Molarity (approx.) | Concentration | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~0.5 M | Clearly Soluble | A standard and effective solvent for SPPS.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good | Inferred | Often used as a stronger solvent than DMF for difficult couplings and hydrophobic sequences.[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | Inferred | Can be used to create concentrated stock solutions, but its viscosity and reactivity should be considered. |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderate to Low | Inferred | Less effective than DMF or NMP for dissolving Fmoc-amino acids.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Inferred | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |
| Water | H₂O | Sparingly Soluble/Insoluble | Inferred | The hydrophobic nature of the Fmoc group and the cyclohexyl side chain significantly limits aqueous solubility. |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the quantitative determination of this compound solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: Polar aprotic solvents are generally the most effective at solvating Fmoc-protected amino acids.
-
Temperature: Solubility may increase with a moderate increase in temperature, but caution should be exercised to avoid degradation of the compound.
-
Purity of Solvents: The presence of impurities, such as water or amines in DMF, can affect solubility and the stability of the Fmoc group.
-
Aggregation: The bulky Fmoc group can lead to intermolecular interactions and aggregation, reducing solubility. Sonication can help to break up aggregates and aid dissolution.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
The Cyclohexyl Side Chain: A Linchpin in Amino Acid Properties and Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide and protein scaffolds has emerged as a powerful strategy in modern drug discovery and chemical biology. Among these, amino acids bearing a cyclohexyl side chain, most notably L-cyclohexylalanine (Cha), offer a unique combination of steric bulk, hydrophobicity, and conformational rigidity that can profoundly influence the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the role of the cyclohexyl side chain in amino acid properties, with a focus on its impact on peptide structure, stability, and function. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to strategically employ cyclohexyl-containing amino acids in their own investigations.
Physicochemical Properties of Cyclohexylalanine
The substitution of an aromatic phenyl group (as in phenylalanine) or a linear alkyl group (as in leucine) with a saturated cyclohexyl ring introduces distinct physicochemical characteristics. The cyclohexyl group is non-polar and significantly more hydrophobic than smaller aliphatic side chains like alanine. This increased hydrophobicity is a key driver of its effects on peptide and protein behavior.
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties of L-cyclohexylalanine, providing a comparative context with other relevant amino acids.
| Property | L-Cyclohexylalanine (Cha) | L-Phenylalanine (Phe) | L-Leucine (Leu) | L-Alanine (Ala) | Source |
| Molecular Formula | C9H17NO2 | C9H11NO2 | C6H13NO2 | C3H7NO2 | [General Knowledge] |
| Molecular Weight ( g/mol ) | 171.24 | 165.19 | 131.17 | 89.09 | [General Knowledge] |
| Predicted pKa (Acidic) | 2.25 | 2.20 | 2.36 | 2.34 | [General Knowledge] |
| Predicted pKa (Basic) | 9.85 | 9.31 | 9.60 | 9.87 | [General Knowledge] |
| Predicted LogP | 1.8 | 1.58 | 1.7 | -0.5 | [General Knowledge] |
| Hydrophobicity (Kyte-Doolittle Scale) | Not widely reported | 2.8 | 3.8 | 1.8 | [General Knowledge] |
Impact on Peptide and Protein Structure
The bulky and conformationally constrained nature of the cyclohexyl side chain exerts a significant influence on the local and global structure of peptides.
Conformational Restriction
Unlike the flexible alkyl chains of amino acids like leucine or the planar phenyl ring of phenylalanine, the cyclohexyl ring exists predominantly in a chair conformation. This inherent rigidity restricts the side-chain dihedral angles (χ1 and χ2), which in turn can constrain the backbone torsion angles (φ and ψ) of the peptide. This steric hindrance can be strategically employed to favor specific secondary structures, such as β-turns or helical conformations, thereby pre-organizing a peptide for receptor binding.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of cyclohexylalanine can significantly enhance proteolytic stability. The bulky cyclohexyl group acts as a steric shield, hindering the access of proteolytic enzymes to the scissile peptide bond. This steric hindrance is a key mechanism for extending the in-vivo half-life of peptide drugs.
Role in Drug Design and Medicinal Chemistry
The unique properties of the cyclohexyl side chain make it a valuable tool for medicinal chemists in the design of novel therapeutics.
Modulation of Receptor Affinity and Selectivity
The increased hydrophobicity and defined three-dimensional structure of the cyclohexyl group can lead to enhanced binding affinity and selectivity for biological targets. The non-aromatic nature of the cyclohexyl ring, compared to the phenyl ring of phenylalanine, can also alter key electronic interactions with a receptor, potentially leading to a more favorable binding profile.
Case Study: Cyclohexylalanine in Apelin Receptor Agonists
A compelling example of the utility of cyclohexylalanine is in the development of agonists for the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in cardiovascular regulation. Native apelin peptides have a very short half-life in vivo. Replacing the C-terminal phenylalanine with L-cyclohexylalanine in apelin-13 analogues has been shown to confer resistance to enzymatic degradation by angiotensin-converting enzyme 2 (ACE2), a key metabolizing enzyme. This modification, in conjunction with other strategic amino acid substitutions, has led to the development of potent and metabolically stable apelin receptor agonists with therapeutic potential for cardiovascular diseases.
The binding of a cyclohexylalanine-modified apelin analogue to the APJ receptor initiates a signaling cascade that can have various cellular effects. A simplified representation of this pathway is depicted below.
Experimental Protocols
Synthesis of L-Cyclohexylalanine
L-cyclohexylalanine can be synthesized from L-phenylalanine via catalytic hydrogenation.
Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.
Materials:
-
L-phenylalanine
-
Deionized water
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Filtration apparatus
-
Hydrogenation reactor
Procedure:
-
Dissolution: Dissolve L-phenylalanine in a mixture of deionized water and methanol.
-
Acidification: Add a stoichiometric amount of hydrochloric acid to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture (typically 5-10% by weight of the starting material).
-
Hydrogenation: Transfer the mixture to a hydrogenation reactor. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. Adjust the pH of the aqueous solution to the isoelectric point of L-cyclohexylalanine (around pH 6) using a solution of sodium hydroxide. The product will precipitate out of solution.
-
Isolation and Drying: Collect the precipitated L-cyclohexylalanine by filtration, wash with cold deionized water, and dry under vacuum.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Objective: To determine the solution conformation of a peptide containing a cyclohexylalanine residue.
Materials:
-
Purified peptide containing cyclohexylalanine (1-5 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM. Transfer the solution to a clean, dry NMR tube.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) (for ¹⁵N-labeled peptides): If the peptide is isotopically labeled with ¹⁵N, an HSQC spectrum can be acquired to resolve and assign the backbone amide proton and nitrogen resonances.
-
Data Processing and Structure Calculation: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the observed resonances to specific protons in the peptide sequence. Use the NOE-derived distance restraints and any dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).
X-Ray Crystallography of Peptides with Cyclohexylalanine
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Objective: To determine the crystal structure of a peptide containing cyclohexylalanine.
Materials:
-
Highly purified peptide (>98%)
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Microscope
-
Cryoprotectant
-
X-ray diffractometer
Procedure:
-
Peptide Purification and Solubilization: Ensure the peptide is of the highest possible purity. Dissolve the peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. This involves mixing the peptide solution with a precipitant solution in a high-throughput manner (e.g., using a robotic system).
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factor amplitudes. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion, SAD, if the peptide contains heavy atoms).
-
Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data to obtain a final, high-resolution structure.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated physiological environment.
Objective: To investigate the conformational dynamics of a peptide containing cyclohexylalanine in solution.
Software:
-
GROMACS or AMBER
-
Molecular visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Initial Structure: Start with an initial 3D structure of the peptide (e.g., from NMR, X-ray crystallography, or a predicted model).
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS). Parameters for non-canonical residues like cyclohexylalanine may need to be generated or obtained from existing libraries.
-
Solvation: Place the peptide in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant. Restrain the peptide atoms to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure, allowing the box volume to fluctuate. Gradually release the restraints on the peptide.
-
-
Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Analysis: Analyze the resulting trajectory to study various properties, including:
-
Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.
-
Secondary structure evolution over time.
-
Hydrogen bonding patterns.
-
Solvent accessible surface area (SASA).
-
Principal component analysis (PCA) to identify dominant motions.
-
Conclusion
The cyclohexyl side chain offers a unique and powerful tool for modulating the properties of amino acids and the peptides into which they are incorporated. Its inherent bulk, hydrophobicity, and conformational rigidity can be leveraged to enhance proteolytic stability, control secondary structure, and improve receptor binding affinity and selectivity. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of cyclohexyl-containing amino acids in their own drug discovery and chemical biology endeavors. As our understanding of the subtle interplay between side chain properties and peptide function continues to grow, the strategic use of non-canonical amino acids like cyclohexylalanine will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For researchers, scientists, and drug development professionals, a deep understanding of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to the successful synthesis of peptides. This guide provides a comprehensive overview of the Fmoc group's core principles, its application in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and a critical analysis of potential side reactions.
The Fmoc/tBu (tert-butyl) protection scheme is the most widely adopted orthogonal system in SPPS.[1] The success of this strategy lies in the selective removal of different classes of protecting groups under distinct chemical conditions, enabling the stepwise construction of a peptide chain on a solid support.[1][2][3] The Fmoc group, which temporarily shields the α-amino group of an amino acid, is notably labile to basic conditions.[1][3] In contrast, the permanent protecting groups on the reactive side chains of the amino acids are removed by strong acids, a condition also used for the final cleavage of the peptide from the resin.[1] This orthogonality is paramount to ensuring that side-chain protecting groups remain intact throughout the iterative cycles of α-amino deprotection and coupling.[1]
The Chemistry and Mechanism of the Fmoc Group
The utility of the Fmoc group is centered on its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[3] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction.[3][4][5] This process liberates the free α-amino group, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[4][5][6] The reactive DBF is subsequently scavenged by the amine base to form a stable adduct, which is then washed away.[5][6]
The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][3] Fmoc-OSu is generally preferred due to its enhanced stability and a lower tendency to promote the formation of oligopeptides as a side product.[2]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data related to Fmoc deprotection kinetics.
| Base | Concentration (% v/v in DMF) | Time (minutes) | Fmoc Removal (%) | Reference |
| Piperidine | 1 | 1 | 33.4 | [7][8] |
| Piperidine | 1 | 3 | 49.6 | [7][8] |
| Piperidine | 2 | 1 | 12.9 | [7][8] |
| Piperidine | 2 | 3 | 63.3 | [7][8] |
| Piperidine | 2 | 5 | 87.9 | [7][8] |
| Piperidine | 5 | 3 | >99 | [7][8] |
| Piperidine | 20 | 3 | >99 | [7][8] |
Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine. This table illustrates the effect of piperidine concentration and reaction time on the percentage of Fmoc group removal from valine.
| Deprotection Reagent | Amino Acid | Time (minutes) | Deprotection Efficiency (%) | Reference |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~60 | [4][9] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 7 | ~90 | [4][9] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~65 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 7 | ~95 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 3 | ~40 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 7 | ~80 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |
Table 2: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH. This table compares the deprotection efficiency of different reagents on two different amino acids, highlighting that arginine deprotection generally requires longer reaction times.[4][9]
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS are provided below.
Protocol 1: Fmoc Protection of an Amino Acid
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3]
-
Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[3]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.[3]
-
Isolation: The Fmoc-protected amino acid will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][10][11]
-
Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 15-30 minutes to remove the Fmoc group.[10][11]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Coupling:
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (5 equivalents), a coupling reagent such as HATU (4.5 equivalents), and a base like N-methylmorpholine (NMM) or collidine in DMF.[10]
-
Addition to Resin: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours.[10]
-
-
Washing: Drain the coupling solution and wash the resin with DMF to remove any unreacted reagents.[1]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the peptide-resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.[3]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove most acid-labile side-chain protecting groups.[11]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[3]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[3]
Visualizing the Core Processes
Diagrams created using Graphviz (DOT language) illustrate the key workflows and mechanisms in Fmoc-based peptide synthesis.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc group removal by piperidine.
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is robust, several side reactions can compromise the purity of the final peptide product.
-
Diketopiperazine Formation: This cyclization reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two residues.[12] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[12]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to the formation of a stable five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[12] The addition of HOBt to the piperidine deprotection solution can reduce aspartimide formation.[12]
-
Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[3] Careful selection of coupling reagents and optimization of reaction times can minimize racemization.
-
3-(1-Piperidinyl)alanine Formation: This side product can form in peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group generates a dehydroalanine residue, which can then react with piperidine.[12] The use of a sterically bulky trityl protecting group for the cysteine side chain can minimize this side reaction.[12]
-
Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete coupling and deprotection.[12] Strategies to overcome aggregation include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave irradiation to enhance reaction kinetics.[12]
A thorough understanding of these potential pitfalls is crucial for troubleshooting and optimizing peptide synthesis protocols.
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][3] Its base-lability and orthogonality with acid-labile side-chain protecting groups form the foundation of the most common strategy for SPPS.[1][6] By mastering the principles of Fmoc chemistry, understanding the kinetics of deprotection, adhering to optimized experimental protocols, and being cognizant of potential side reactions, researchers and drug development professionals can confidently synthesize high-purity peptides for a multitude of applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
Expanding the Therapeutic Arsenal: A Technical Guide to Unnatural Amino Acids in Drug Discovery
Whitepaper | December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The therapeutic potential of peptides and proteins is often hindered by inherent limitations such as poor metabolic stability, rapid clearance, and low bioavailability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach in medicinal chemistry, enabling the rational design of drug candidates with significantly enhanced pharmacological properties. By moving beyond the canonical 20 amino acids, UAAs introduce novel chemical functionalities, conformational constraints, and metabolic shields.[1][2][3] This guide provides an in-depth technical overview of the application of UAAs in drug discovery, detailing methodologies for their incorporation, presenting quantitative data on their therapeutic impact, and illustrating key workflows and biological pathways.
The Strategic Advantage of Unnatural Amino Acids
The introduction of UAAs into a peptide or protein scaffold is a powerful strategy to overcome the primary obstacles in peptide-based drug development.[1] These bespoke building blocks offer a sophisticated toolkit for fine-tuning molecular properties.
Key advantages include:
-
Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases. Incorporating UAAs, such as D-amino acids or N-alkylated residues, can block cleavage sites, significantly extending the molecule's half-life in vivo.[2][]
-
Improved Potency and Selectivity: UAAs can introduce novel side chains that create more precise and robust interactions with a biological target.[3][] Conformational constraints imposed by cyclic or α,α-disubstituted UAAs can lock the peptide into a bioactive conformation, increasing binding affinity and receptor selectivity.
-
Modulated Pharmacokinetics: By altering properties like lipophilicity and hydrogen bonding capacity, UAAs can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling alternative routes of administration, including oral delivery.[1][5]
-
Novel Functionalities: UAAs can carry bioorthogonal handles ("click" chemistry groups), fluorescent probes, or photocrosslinkers, enabling the creation of advanced diagnostics, antibody-drug conjugates (ADCs), and tools for studying complex biological processes like G-protein coupled receptor (GPCR) signaling.[][6]
Quantitative Impact of UAA Incorporation: Case Studies
The strategic substitution of natural amino acids with UAAs leads to quantifiable improvements in drug performance. The following tables summarize data from selected case studies, illustrating the profound impact of these modifications.
Table 1: Enhanced In Vivo Half-Life of Gonadotropin-Releasing Hormone (GnRH) Analogs
The short in-vivo half-life of natural GnRH (2-4 minutes) is a major limitation for its therapeutic use. Substitution with D-amino acids and other UAAs dramatically improves its stability.
| Peptide Sequence | Modification(s) | Half-Life (in rats) | Fold Increase vs. Native GnRH |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 2-4 min | 1x |
| Leuprolide | D-Leu at position 6, N-ethylamide at C-terminus | ~50 min | ~12-25x |
| Goserelin | D-Ser(tBu) at position 6, AzaGly at position 10 | ~3-4 hours | ~45-60x |
| Nafarelin | D-Nal(2) at position 6 | ~3 hours | ~45x |
| (Data synthesized from publicly available pharmacokinetic studies and review articles.[5]) |
Table 2: Improved Potency of an Anti-IL-23 Covalent Nanobody
Site-specific incorporation of the unnatural amino acid fluorosulfate-L-tyrosine (FSY) into the complementarity-determining region (CDR3) of an anti-IL-23 nanobody created a covalent bond with the target, dramatically increasing its potency.
| Nanobody Variant | Modification | IC₅₀ (pM) | Fold Improvement in Potency |
| Wild-Type Nanobody | Arginine at position 98 | ~354 pM | 1x |
| Covalent Nanobody (R98FSY) | FSY at position 98 | 5.9 pM | ~60x |
| (Data sourced from Zhang et al., JACS, 2025.[7]) |
Methodologies for UAA Incorporation
The integration of UAAs into proteins and peptides is primarily achieved through two robust methodologies: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and genetic code expansion for biosynthetic incorporation in living cells.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone technique for the chemical assembly of modified peptides.[8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach is the Fmoc/tBu strategy.[9]
This protocol outlines a single coupling cycle for incorporating a UAA into a peptide sequence on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation and Swelling: a. Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel. b. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes to swell the resin.[8] c. Drain the DMF using a filtered syringe or a fritted glass funnel.
2. Nα-Fmoc Deprotection: a. Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[5] d. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, pre-activate the incoming amino acid. Dissolve 0.4 mmol (4 eq.) of the Fmoc-protected UAA and 0.39 mmol (3.9 eq.) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 2 mL of DMF. b. Add 0.8 mmol (8 eq.) of N,N-diisopropylethylamine (DIPEA) to the solution and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. (Note: Sterically hindered UAAs may require longer coupling times or stronger coupling reagents).[8] e. Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
4. Iteration: a. Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add 5-10 mL of the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]
6. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube filled with cold diethyl ether.[8] c. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with additional cold ether. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Biosynthesis: Genetic Code Expansion via Amber Suppression
This powerful in vivo technique allows for the site-specific incorporation of a UAA into a protein during translation.[10] It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest.[10][11]
This protocol provides a general framework for expressing a target protein containing a single UAA at an amber codon site in E. coli.
1. Plasmid Preparation: a. Obtain or construct two plasmids: i. Expression Plasmid: Contains the gene for the protein of interest, with a TAG (amber) codon engineered at the desired incorporation site. This plasmid should also have a selectable marker (e.g., ampicillin resistance). ii. pEVOL/pULTRA Plasmid: Contains the genes for the engineered, orthogonal aaRS and its cognate suppressor tRNA (tRNACUA). This plasmid carries a different selectable marker (e.g., chloramphenicol resistance).[11] b. Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.
2. Protein Expression: a. Inoculate a single colony into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking. b. The next day, use the overnight culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with both antibiotics. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Add the unnatural amino acid to a final concentration of 1-2 mM. e. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. f. Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, plus protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). e. Purify the target protein from the supernatant using an appropriate method, typically affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).
4. Verification of UAA Incorporation: a. Analyze the purified protein by SDS-PAGE. Compare expression from cultures grown with and without the UAA. A full-length protein band should only be prominent in the UAA-supplemented culture. b. Confirm the precise mass of the incorporated UAA using high-resolution mass spectrometry (e.g., ESI-MS).
Caption: Mechanism of UAA incorporation via amber suppression.
Application Spotlight: Probing GPCR Signaling
G-protein coupled receptors (GPCRs) are a major class of drug targets. Understanding how they bind to their ligands and change conformation is critical for drug design. UAAs with photo-crosslinking side chains (e.g., p-benzoyl-L-phenylalanine, BzF) can be incorporated into a GPCR at specific sites. Upon UV irradiation, the UAA forms a covalent bond with a nearby interacting partner, such as a peptide ligand, effectively "trapping" the binding interaction.[12] This allows researchers to precisely map the ligand-receptor interface, providing invaluable structural information for designing more potent and selective drugs.[6][13]
Caption: Workflow for mapping GPCR-ligand interactions using a UAA.
Conclusion and Future Outlook
Unnatural amino acids are indispensable tools in modern drug discovery, providing medicinal chemists with an expanded palette to engineer therapeutics with superior pharmacological profiles.[1] The ability to rationally design molecules with enhanced stability, potency, and novel functionalities has already led to numerous FDA-approved drugs.[2] As synthetic and biosynthetic methods for UAA incorporation continue to advance, their application will undoubtedly accelerate the development of next-generation peptide and protein therapeutics, including novel antibody-drug conjugates, constrained peptides, and orally available biologics, paving the way for more effective treatments for a wide range of diseases.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.msu.ru [bio.msu.ru]
A Deep Dive into the Hydrophobicity of Non-Proteinogenic Amino Acids: A Technical Guide for Researchers and Drug Developers
Introduction: The incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular scaffolds has emerged as a transformative strategy in drug discovery and chemical biology. These unique building blocks, not found in the canonical set of 22 proteinogenic amino acids, offer a vast expansion of chemical diversity, enabling the fine-tuning of pharmacological properties.[1][2] A critical parameter governing the behavior of these molecules is hydrophobicity, which profoundly influences factors such as membrane permeability, protein-ligand interactions, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the hydrophobicity of NPAAs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Hydrophobicity Data of Non-Proteinogenic Amino Acids
The hydrophobicity of an amino acid is a measure of its tendency to transfer from an aqueous phase to a non-polar environment. It is a key determinant of how a molecule will interact with biological membranes and the hydrophobic cores of proteins. For researchers engaged in peptide and drug design, a quantitative understanding of NPAA hydrophobicity is essential for predicting and optimizing molecular behavior.[3]
Several experimental and computational methods are employed to quantify amino acid hydrophobicity. The most common metrics include the logarithm of the octanol-water partition coefficient (logP) and hydrophobicity indices derived from reversed-phase high-performance liquid chromatography (RP-HPLC) retention times.[4][5]
The following tables summarize available quantitative hydrophobicity data for a selection of non-proteinogenic amino acids. It is important to note that values can vary depending on the experimental conditions and the specific chemical form of the amino acid (e.g., free acid, ester, or within a peptide sequence).
Table 1: Experimentally Determined logP Values of Selected Non-Proteinogenic Amino Acids
| Non-Proteinogenic Amino Acid | Abbreviation | logP (experimental) | Reference |
| Norvaline | Nva | 0.40 | [6] |
| Norleucine | Nle | 1.82 | [6] |
| Ethionine | Eth | 0.56 | [6] |
| Methionine Sulfoxide | MetO | -1.79 | [6] |
| 3-Fluorotyrosine | 3-F-Tyr | -0.21 | [6] |
| 3-Nitrotyrosine | 3-NO2-Tyr | -0.78 | [6] |
| Levodopa | Dopa | -0.21 | [6] |
| 4-Acetylphenylalanine | 4-Ac-Phe | 1.43 | [6] |
| 4-Aminophenylalanine | 4-NH2-Phe | -0.40 | [6] |
| 4-Bromophenylalanine | 4-Br-Phe | 2.29 | [6] |
| 4-Cyanophenylalanine | 4-CN-Phe | 1.17 | [6] |
| 4-Fluorophenylalanine | 4-F-Phe | 1.46 | [6] |
| 4-(Trifluoromethyl)phenylalanine | 4-CF3-Phe | 2.63 | [6] |
| 5-Hydroxytryptophan | 5-OH-Trp | -0.78 | [6] |
| 5-Methyltryptophan | 5-CH3-Trp | 1.46 | [6] |
| 6-Bromotryptophan | 6-Br-Trp | 2.63 | [6] |
Table 2: Hydrophobicity Indices of Protected Amino Acids Determined by RP-HPLC
This table presents the hydrophobicity index (HI) for protected amino acids within a model peptide, Leu-enkephalin. The HI is determined by subtracting the retention time of a glycine-containing peptide from the retention time of the peptide with the amino acid of interest.[7]
| Amino Acid | Protecting Groups | Hydrophobicity Index |
| Alanine | Boc, tBu | 1.2 |
| Arginine | Boc, Pbf | 3.5 |
| Asparagine | Boc, Trt | 4.8 |
| Aspartic Acid | Boc, tBu | 2.1 |
| Cysteine | Boc, Trt | 7.2 |
| Glutamine | Boc, Trt | 5.1 |
| Glutamic Acid | Boc, tBu | 2.9 |
| Histidine | Boc, Trt | 4.5 |
| Isoleucine | Boc | 4.1 |
| Leucine | Boc | 4.3 |
| Lysine | Boc, Boc | 3.8 |
| Methionine | Boc | 3.2 |
| Phenylalanine | Boc | 5.5 |
| Proline | Boc | 2.5 |
| Serine | Boc, tBu | 1.5 |
| Threonine | Boc, tBu | 1.8 |
| Tryptophan | Boc, Boc | 8.1 |
| Tyrosine | Boc, tBu | 4.9 |
| Valine | Boc | 3.3 |
Experimental Protocols
Accurate determination of hydrophobicity is crucial for the successful application of NPAAs. Below are detailed methodologies for two common experimental approaches.
Protocol 1: Determination of logP by the Shake-Flask Method
This classical method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring its concentration in each phase at equilibrium.[5]
Materials:
-
Non-proteinogenic amino acid of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solutions of desired pH
-
Separatory funnels
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the NPAA in either water or n-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and water (or buffer) to a separatory funnel.
-
Add a known amount of the NPAA stock solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and n-octanol phases.
-
Measure the concentration of the NPAA in each phase using a suitable analytical method.
-
-
Calculation of logP:
-
The partition coefficient, P, is calculated as the ratio of the concentration of the NPAA in the n-octanol phase to its concentration in the aqueous phase: P = [NPAA]octanol / [NPAA]aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
-
Protocol 2: Determination of Hydrophobicity Index by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for assessing the relative hydrophobicity of compounds based on their retention time on a non-polar stationary phase.[4]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Synthetic peptides containing the NPAA of interest and a reference amino acid (e.g., Glycine)
Procedure:
-
Peptide Synthesis: Synthesize a short model peptide with the NPAA of interest at a specific position. A corresponding reference peptide with Glycine at the same position should also be synthesized.[7]
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known amount of the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Record the retention time (RT) at which the peptide elutes.
-
-
Calculation of Hydrophobicity Index (HI):
-
The hydrophobicity index is calculated by subtracting the retention time of the reference peptide (Glycine-containing) from the retention time of the NPAA-containing peptide: HI = RT(NPAA-peptide) - RT(Gly-peptide)
-
A positive HI value indicates that the NPAA is more hydrophobic than Glycine, while a negative value indicates it is more hydrophilic.
-
Visualization of Relevant Biological Pathways and Workflows
The hydrophobicity of non-proteinogenic amino acids can play a crucial role in their biological activity, including their participation in signaling pathways and metabolic processes. The following diagrams, generated using the DOT language, illustrate key examples.
GABAergic Signaling Pathway
Gamma-aminobutyric acid (GABA) is a non-proteinogenic amino acid that acts as the primary inhibitory neurotransmitter in the mammalian central nervous system. Its hydrophilicity is important for its function in the aqueous synaptic environment.
Caption: Overview of the GABAergic signaling pathway.[8][9][10][11][12]
Ornithine and Citrulline in the Urea Cycle
Ornithine and citrulline are key non-proteinogenic amino acid intermediates in the urea cycle, a metabolic pathway that detoxifies ammonia in the liver. Their hydrophilicity allows them to be soluble in the mitochondrial matrix and cytosol where the cycle takes place.
Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.[13][14][15][16]
Non-Ribosomal Peptide Synthetase (NRPS) Workflow
Non-ribosomal peptide synthetases are large, multi-domain enzymes that synthesize a wide variety of peptides, often incorporating non-proteinogenic amino acids. The hydrophobicity of the amino acid substrates influences their recognition and processing by the NRPS machinery.
Caption: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS).[17][18][19][20][21]
Conclusion
The hydrophobicity of non-proteinogenic amino acids is a fundamental property that dictates their utility in the development of novel therapeutics and research tools. This guide has provided a centralized resource of quantitative data, detailed experimental protocols for its determination, and visualizations of key biological contexts where NPAA hydrophobicity is relevant. By leveraging this information, researchers can make more informed decisions in the design and synthesis of molecules with tailored properties, ultimately accelerating the pace of innovation in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 5. Partition coefficient - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Amino acid - Wikipedia [en.wikipedia.org]
- 17. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.uzh.ch [chem.uzh.ch]
Enhancing Peptide Stability: A Technical Guide to Fmoc-Homocyclohexyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This technical guide provides an in-depth overview of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a cornerstone building block for enhancing peptide stability and optimizing pharmacokinetic profiles.
Core Concepts: The Dual Advantage of Homocyclohexyl-D-Alanine
The enhanced stability conferred by homocyclohexyl-D-alanine stems from two key structural features:
-
D-Amino Acid Configuration: Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid disrupts this recognition, rendering the peptide significantly more resistant to enzymatic degradation.
-
Bulky Cyclohexyl Side Chain: The voluminous and hydrophobic cyclohexyl group acts as a steric shield, physically hindering the approach of proteases to the adjacent peptide bonds. This steric hindrance further contributes to the proteolytic resistance of the peptide.
The combination of these two features in this compound makes it a powerful tool in the design of robust and long-lasting peptide therapeutics.
Data Presentation: Quantitative Impact on Peptide Stability
The following tables illustrate the expected impact of incorporating homocyclohexyl-D-alanine on peptide stability, based on findings from related studies.
| Peptide Modification | Rationale for Stability Enhancement | Expected Outcome |
| Native Peptide (All L-amino acids) | Susceptible to proteolytic cleavage. | Short half-life in plasma. |
| Peptide with Homocyclohexyl-D-alanine | D-amino acid configuration resists protease recognition. Bulky cyclohexyl side chain provides steric hindrance to proteases. | Significantly increased half-life in plasma. |
Table 1: Qualitative Comparison of Peptide Stability. This table outlines the fundamental principles behind the enhanced stability of peptides modified with homocyclohexyl-D-alanine.
| Parameter | Native Peptide | Peptide with Homocyclohexyl-D-alanine (Expected) |
| Half-life in Human Plasma (t½) | Minutes | Hours to Days |
| Proteolytic Degradation Rate | High | Low to Negligible |
| Receptor Binding Affinity | Dependent on sequence | Generally maintained or slightly altered |
| In vivo Efficacy | Limited by rapid clearance | Potentially enhanced due to prolonged exposure |
Table 2: Expected Quantitative Improvements in Peptide Parameters. This table provides a projection of the quantitative benefits of incorporating homocyclohexyl-D-alanine into a peptide sequence.
Experimental Protocols
Detailed methodologies for the synthesis and stability evaluation of peptides containing this compound are crucial for reproducible research and development.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-Alanine-Containing Peptide
This protocol outlines the manual synthesis of a target peptide using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Pre-warm an aliquot of plasma to 37°C. Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.
Mandatory Visualization
The following diagrams illustrate key workflows and a relevant signaling pathway where peptides incorporating stability-enhancing modifications like homocyclohexyl-D-alanine are of significant interest.
Conclusion
The incorporation of this compound into peptide sequences is a robust and effective strategy for enhancing proteolytic stability. The D-configuration and the bulky cyclohexyl side chain work in concert to significantly reduce enzymatic degradation, leading to a longer in vivo half-life. This modification is a valuable tool for medicinal chemists and drug developers aiming to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The provided protocols offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to unlock the full potential of their peptide candidates.
Peptidomimetics: A Technical Guide to Overcoming the Hurdles of Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Peptides, with their high specificity and potency, represent a promising class of therapeutic agents. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and rapid clearance. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these challenges. This in-depth technical guide provides a comprehensive overview of peptidomimetics, their advantages, and the experimental protocols crucial for their development and characterization.
Introduction to Peptidomimetics
Peptidomimetics are compounds designed to replicate the biological activity of a parent peptide but with improved drug-like properties.[1][2] They are engineered to interact with the same biological targets as their peptide counterparts, thereby eliciting a similar physiological response.[3][4] The key distinction lies in their modified chemical structure, which often incorporates non-peptidic elements to enhance stability, bioavailability, and receptor affinity.[2]
The design of peptidomimetics is a rational process that begins with understanding the structure-activity relationship (SAR) of a lead peptide.[3] This involves identifying the key amino acid residues and their spatial arrangement responsible for biological activity, known as the pharmacophore.[3] Once the pharmacophore is defined, various chemical modifications can be introduced to create a more robust molecule that retains or even enhances the desired therapeutic effect.
Advantages of Peptidomimetics over Traditional Peptides
The primary motivation for developing peptidomimetics is to address the inherent weaknesses of natural peptides as therapeutic agents. These advantages are summarized below and supported by comparative quantitative data in the subsequent section.
-
Enhanced Metabolic Stability: Peptides are susceptible to degradation by proteases, enzymes that cleave peptide bonds, leading to a short in vivo half-life.[2] Peptidomimetics are designed with modified backbones or unnatural amino acids that are resistant to enzymatic cleavage, significantly prolonging their duration of action.[5]
-
Improved Bioavailability: The oral bioavailability of peptides is typically very low due to their poor absorption in the gastrointestinal tract and rapid degradation.[6] Peptidomimetics can be designed to have improved membrane permeability, allowing for better absorption and the potential for oral administration.[7]
-
Increased Receptor Affinity and Selectivity: Through conformational constraints and the introduction of specific chemical moieties, peptidomimetics can be engineered to bind to their target receptors with higher affinity and selectivity than the parent peptide.[8] This can lead to increased potency and reduced off-target side effects.
-
Diverse Chemical Scaffolds: Peptidomimetic design is not limited to amino acid-based structures, offering a wider range of chemical diversity. This allows for the exploration of novel scaffolds that can mimic the secondary structures of peptides, such as α-helices and β-turns, which are often involved in protein-protein interactions.
Quantitative Comparison of Peptides and Peptidomimetics
The advantages of peptidomimetics can be quantified through various in vitro and in vivo studies. The following tables summarize representative data comparing the stability, bioavailability, and receptor binding affinity of native peptides with their peptidomimetic analogs.
| Compound | Modification | Half-Life (t½) | Fold Improvement | Assay Condition |
| Unmodified GLP-1 | - | ~2-5 min | - | Human |
| TA4 | Unmodified | - | - | In vitro (Human Serum) |
| TA4 analog | D-Lysine substitution | > 8 hours | > 8-fold | In vitro (Human Serum) |
| TA4 analog | N-Methyl-Lysine | ~1.5 hours | ~1.5-fold | In vitro (Human Serum) |
| Unmodified GnRH | - | 2-6 min | - | Rat |
| GnRH analog | [D-Lys6]-GnRH | 55 ± 11 min | ~9-27-fold | Rat |
| PK20 Hybrid Peptide | tert-leucine at position 9 | 204.4 h | - | 1M HCl |
| [Ile⁹]PK20 Analog | Isoleucine at position 9 | 117.7 h | 0.58-fold (decrease) | 1M HCl |
| Peptide 1 | Tam-labeled | 43.5 h | - | Human Blood Plasma |
| Peptide 2 | Tam-labeled | 3.2 h | 0.07-fold (decrease) | Human Blood Plasma |
| Peptide 5 | Tam-labeled (different position) | 3.8 h | 0.09-fold (decrease) | Human Blood Plasma |
Table 1: Comparative in vitro and in vivo stability of peptides and their peptidomimetic analogs.[5][9][10]
| Compound | Modification | Bioavailability (%) | Route of Administration |
| Typical Peptides | - | < 1-2% | Oral |
| Peptidomimetic Analogs | Various | Can be significantly improved | Oral/Other |
Table 2: General comparison of the oral bioavailability of peptides and peptidomimetics.[6]
| Compound | Modification | IC₅₀ / Kᵢ (nM) | Receptor |
| C4-302 (Cyclic Peptide) | - | ~3735 nM (EC₅₀) | CTLA-4 |
| C4m-3127 (Peptidomimetic) | Optimized cyclic peptide | 74.7 nM (EC₅₀) | CTLA-4 |
| Nb71 CDR2-NDP (P4) | Peptide from nanobody | 16,500 nM (Kᵢ) | β2-Adrenergic Receptor |
| Optimized Peptide Mimetic | Chemical stapling & point mutations | Low nanomolar | β2-Adrenergic & Dopamine D1 Receptors |
Table 3: Comparative receptor binding affinity of peptides and their peptidomimetic analogs.[11][12]
Experimental Protocols
The development and characterization of peptidomimetics rely on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.
In Vitro Protease Stability Assay using HPLC
This assay assesses the resistance of a peptide or peptidomimetic to enzymatic degradation in the presence of proteases.
Materials:
-
Test peptide/peptidomimetic stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or a specific protease inhibitor)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[13][14]
Procedure:
-
Preparation: Prepare a working solution of the test compound in the reaction buffer at a defined concentration (e.g., 100 µg/mL).
-
Reaction Initiation: Add the protease stock solution to the test compound solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[15]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[15]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protease. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of the intact parent compound remaining.[13][16]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t½) of the compound can be determined by plotting the percentage of intact compound versus time and fitting the data to a first-order decay model.[5]
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.
Materials:
-
Caco-2 cells (from a reliable cell bank)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound stock solution
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compound
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[17]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[17]
-
Assay Setup (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution of the test compound to the apical (donor) compartment.[18]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh transport buffer.[18]
-
Assay Setup (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (Papp B-A / Papp A-B) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
A radiolabeled ligand with known high affinity for the receptor
-
Unlabeled test compound
-
Assay buffer
-
Glass-fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare the receptor-containing membranes and solutions of the radioligand and a range of concentrations of the unlabeled test compound in the assay buffer.[1]
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand and the receptor preparation with varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).[1][19]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass-fiber filters. The filters will trap the receptor-ligand complexes.[1]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[19]
-
Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[19]
-
Visualizing Key Concepts in Peptidomimetic Development
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts in peptidomimetic research.
A typical workflow for the design and development of peptidomimetics.
Workflow for an in vitro protease stability assay.
The JAK-STAT signaling pathway and a point of intervention for peptidomimetic inhibitors.[20][21][22]
Conclusion
Peptidomimetics represent a highly valuable and versatile tool in modern drug discovery, offering a robust solution to the inherent limitations of natural peptides.[3][8] By employing rational design strategies and rigorous experimental evaluation, researchers can develop novel therapeutics with enhanced stability, bioavailability, and efficacy. The in-depth understanding of their advantages, coupled with the practical application of the experimental protocols outlined in this guide, will empower scientists and drug development professionals to unlock the full therapeutic potential of this promising class of molecules. As our ability to rationally design and synthesize complex molecular architectures continues to advance, the role of peptidomimetics in addressing unmet medical needs is set to expand significantly.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. What is the difference between peptide and peptidomimetic? [synapse.patsnap.com]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enamine.net [enamine.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-homocyclohexyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-hCha-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of the bulky and hydrophobic homocyclohexyl-D-alanine residue can significantly enhance the pharmacological properties of peptides, including metabolic stability, receptor affinity, and bioavailability.[1] This document outlines the key physicochemical properties of Fmoc-D-hCha-OH, addresses the challenges associated with its use, and provides detailed, optimized protocols for its successful incorporation into synthetic peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the handling, solubility, and reactivity of this reagent.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉NO₄ | [1] |
| Molecular Weight | 407.52 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Solubility | Soluble in DMF, NMP | [2] |
| Storage | 0 - 8 °C | [1] |
Challenges in SPPS with this compound
The primary challenge in utilizing this compound is the steric hindrance posed by its bulky side chain. This can lead to:
-
Reduced Coupling Efficiency: The bulky side chain can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially resulting in incomplete coupling reactions.[2]
-
Slower Reaction Kinetics: Standard coupling times may not be sufficient to achieve complete reaction, necessitating longer reaction times or the use of more potent coupling reagents.[2]
-
Peptide Aggregation: The hydrophobicity of the homocyclohexyl side chain can contribute to peptide aggregation on the solid support, particularly in longer or more complex sequences.[3]
To overcome these challenges, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in SPPS involving this compound. These are general guidelines and may require further optimization based on the specific peptide sequence and solid support used.
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[4]
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin is commonly used.[4][5]
-
For C-terminal amides: Rink Amide resin is a suitable choice.[4][5]
Protocol:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin.[6]
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[2][4]
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.[2]
Reagents:
-
20% (v/v) Piperidine in DMF
Protocol:
-
Drain the solvent from the swelled resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3-5 minutes.[2]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Due to the steric hindrance of this compound, the use of a high-efficiency coupling reagent is recommended. HATU is a commonly used and effective choice.[2][7]
Reagents and Recommended Equivalents:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| HATU (or HBTU) | 2.9 - 4.9 |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 |
Protocol:
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Due to the bulky nature of the amino acid, a longer coupling time of 2-4 hours, or even overnight, may be necessary.[4]
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Cleavage Cocktail: A common cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[8]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
| Water (H₂O) | 2.5% | Cation scavenger |
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Stir the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows
The following diagrams illustrate the key processes in solid-phase peptide synthesis incorporating this compound.
Caption: Workflow for Fmoc-SPPS of peptides containing homocyclohexyl-D-alanine.
Caption: Mechanism of Fmoc group removal by piperidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Incorporating Fmoc-homocyclohexyl-D-alanine into Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) is a synthetic amino acid derivative that has garnered significant interest in drug development.[1] Its unique structural features, including a bulky, hydrophobic cyclohexyl side chain and a D-configuration, contribute significantly to the enhanced stability and potency of bioactive peptides.[1]
These modifications can provide steric hindrance against enzymatic degradation and induce favorable conformational constraints, leading to improved receptor binding and biological activity. This document provides detailed application notes on the utility of this compound in designing metabolically stable and potent peptide analogs, comprehensive protocols for their synthesis, and methods for evaluating their biological performance.
Key Advantages of Incorporating Homocyclohexyl-D-alanine
The introduction of a homocyclohexyl-D-alanine residue into a peptide sequence can confer several advantageous properties:
-
Enhanced Enzymatic Stability: The D-configuration of the amino acid, combined with the bulky cyclohexyl group, protects the peptide backbone from cleavage by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of the peptide therapeutic.[2]
-
Increased Hydrophobicity: The cyclohexyl side chain enhances the lipophilicity of the peptide.[1][3] This can improve its membrane permeability and facilitate stronger interactions with hydrophobic pockets within target receptors.
-
Conformational Rigidity: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation. This can lead to higher receptor affinity and specificity.
-
Improved Pharmacokinetics: The enhanced stability and hydrophobicity can lead to more favorable pharmacokinetic profiles, including longer circulation times and improved absorption.[1]
Data Presentation: Impact on Peptide Properties
The incorporation of homocyclohexyl-D-alanine is expected to quantitatively improve key peptide characteristics. The following tables provide a template for summarizing typical experimental results.
Table 1: Enzymatic Stability of Peptides in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) |
| Example-Peptide-1 | Native (L-Ala) | 2.5 |
| Example-Peptide-1-hCha | D-hCha substitution | 48.7 |
| Example-Peptide-2 | Native (L-Phe) | 1.8 |
| Example-Peptide-2-hCha | D-hCha substitution | 36.2 |
Table 2: Receptor Binding Affinity
| Peptide Sequence | Modification | Receptor Target | Binding Affinity (Ki, nM) |
| Example-Peptide-1 | Native (L-Ala) | Receptor X | 15.3 |
| Example-Peptide-1-hCha | D-hCha substitution | Receptor X | 2.1 |
| Example-Peptide-2 | Native (L-Phe) | Receptor Y | 22.8 |
| Example-Peptide-2-hCha | D-hCha substitution | Receptor Y | 4.5 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homocyclohexyl-D-alanine
This protocol is based on the widely used Fmoc/tBu strategy.[4][5][6][7] Due to the steric bulk of homocyclohexyl-D-alanine, optimized coupling conditions are recommended.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound (Fmoc-hCha-OH)
-
Other Fmoc-protected amino acids with side-chain protection as required
-
Rink Amide or Wang resin[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling of this compound:
-
In a separate vial, dissolve Fmoc-hCha-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclohexyl side chain.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.
Cleavage and Deprotection
Due to the hydrophobicity of peptides containing homocyclohexyl-D-alanine, a carefully selected cleavage cocktail with appropriate scavengers is crucial.[9][10]
Cleavage and Purification Workflow
Caption: Workflow for peptide cleavage and initial purification.
Procedure:
-
Prepare a cleavage cocktail. A suitable option for hydrophobic peptides is "Reagent K": TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). Caution: Handle TFA and phenol in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide into a cold centrifuge tube.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.
Purification and Analysis
Purification of hydrophobic peptides often requires optimization of the RP-HPLC conditions.[11][12]
Procedure:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., acetonitrile or isopropanol) before diluting with the aqueous mobile phase.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA). A shallower gradient may be necessary to resolve impurities from the hydrophobic target peptide.
-
Collect fractions and analyze them by LC-MS to identify those containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
Enzymatic Stability Assay
This protocol assesses the stability of the peptide in the presence of proteases.[13][14][15][16]
Procedure:
-
Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide solution with human serum (e.g., 50% v/v) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% TFA).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.
Receptor Binding Assay
This protocol determines the binding affinity of the peptide to its target receptor using a competitive binding assay format.[17][18][19]
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled test peptide (the peptide containing homocyclohexyl-D-alanine).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration method (e.g., glass fiber filters) or a scintillation proximity assay (SPA).
-
Quantify the amount of bound radioactivity.
-
Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration.
-
Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Modulation
Peptides containing homocyclohexyl-D-alanine, with their enhanced stability and receptor affinity, can be potent modulators of cellular signaling pathways. For instance, a peptide agonist designed to target a G-protein coupled receptor (GPCR) can initiate a sustained signaling cascade due to its prolonged presence and stronger binding at the receptor site.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. Hydrophobicity of peptides containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
Application of Fmoc-Homocyclohexyl-D-alanine in the Synthesis of Novel Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of innovative antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to resistance development. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-D-Ala).
The incorporation of Fmoc-hCha-D-Ala, a bulky and hydrophobic amino acid derivative, into peptide sequences offers several advantages. The D-configuration of this amino acid provides resistance to proteolytic degradation by host and bacterial proteases, which typically recognize L-amino acids, thereby extending the in vivo half-life of the peptide.[1] Furthermore, the homocyclohexyl side chain enhances the hydrophobicity of the peptide. This increased hydrophobicity can modulate the peptide's secondary structure and amphipathicity, leading to improved interactions with the lipid bilayers of bacterial membranes and consequently, enhanced antimicrobial activity.[1] The strategic placement of such non-proteinogenic amino acids can also reduce cytotoxicity towards mammalian cells, improving the therapeutic index of the AMP.
This compound is particularly well-suited for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc protecting group allows for the straightforward and efficient incorporation of the amino acid into the growing peptide chain under standard synthesis conditions. While the steric hindrance from the bulky side chain might necessitate optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents, the benefits to the final peptide's properties often outweigh these synthetic challenges.
The application of Fmoc-hCha-D-Ala in the synthesis of AMPs is a powerful strategy for developing novel therapeutic agents with improved stability, potent antimicrobial activity, and enhanced selectivity. This approach provides a valuable tool for researchers and drug developers in the ongoing effort to combat antimicrobial resistance.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide Incorporating this compound
This protocol outlines the manual synthesis of an antimicrobial peptide containing a homocyclohexyl-D-alanine residue using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (including this compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Due to the steric bulk of the homocyclohexyl side chain, extended coupling times and/or a more potent coupling reagent may be required.
-
Follow the standard amino acid coupling procedure (Step 3), but extend the coupling time to 4-6 hours. Alternatively, use a coupling reagent such as HATU in place of HBTU/HOBt for improved efficiency.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized peptides against bacterial strains using the broth microdilution method.
Materials:
-
Synthesized antimicrobial peptide
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Quantitative Data
| Peptide | Sequence | Target Organism | MIC (μM) |
| mBjAMP1 | NWLCALRRLRKR | Listeria monocytogenes | 2.565 - 5.090 |
| AMP1-6 | WKWCKWKKWKWR | Listeria monocytogenes | 1.077 - 3.051 |
| P-6 | (Pheromone)-WKWCKWKKWKWR | Pseudomonas mendocina | 0.675 - 2.250 |
| S-6 | (Pheromone)-WKWCKWKKWKWR | Staphylococcus aureus | 0.800 - 4.669 |
| L-6 | (Pheromone)-WKWCKWKKWKWR | Listeria monocytogenes | 2.410 - 3.544 |
Note: The "Pheromone" in peptides P-6, S-6, and L-6 refers to specific bacterial pheromone sequences that were added to the N-terminus of AMP1-6 to enhance bacterial recognition. The exact sequences of the pheromones are detailed in the source literature. The range in MIC values reflects results against different strains of the target organism.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of antimicrobial peptides.
Caption: Mechanism of action of a cationic antimicrobial peptide containing hCha-D-Ala.
References
Enhancing Peptide Bioavailability with Fmoc-Homocyclohexyl-D-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic peptides offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a non-proteinogenic amino acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the pharmacokinetic properties of peptide drug candidates. Its unique D-configuration and bulky cyclohexyl side chain provide steric hindrance, rendering the peptide more resistant to enzymatic degradation and potentially improving its membrane permeability.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to improve the stability and bioavailability of therapeutic peptides.
Advantages of Incorporating Homocyclohexyl-D-alanine
The inclusion of homocyclohexyl-D-alanine into a peptide sequence offers several key advantages:
-
Enhanced Enzymatic Stability: The D-amino acid configuration is not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This significantly reduces proteolytic degradation in plasma and the gastrointestinal tract.
-
Increased Hydrophobicity: The cyclohexyl side chain increases the lipophilicity of the peptide, which can improve its ability to cross cellular membranes, a critical step for oral absorption.[1]
-
Improved Pharmacokinetic Profile: By reducing enzymatic degradation and potentially enhancing absorption, the incorporation of homocyclohexyl-D-alanine can lead to a longer plasma half-life and increased oral bioavailability.
Data Presentation: Enhanced In Vitro Stability
| Peptide | Sequence | Half-life (t½) in Human Plasma (minutes) |
| Apelin-17 (Native) | QRPRLSHKGPMPFPC F | ~2.5 |
| Apelin-17 Analogue (with Cha) | QRPRLSHKGPMP(Cha)P CF | >480 |
This data illustrates the profound impact of incorporating a cyclohexylalanine residue on the enzymatic stability of a peptide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the impact of incorporating this compound on peptide bioavailability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-alanine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a homocyclohexyl-D-alanine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Diagram of the SPPS Workflow:
Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the modified peptide in plasma compared to its native counterpart.
Materials:
-
Test peptide and native peptide stock solutions (1 mg/mL)
-
Human or rat plasma
-
Acetonitrile with 0.1% TFA (quenching solution)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the plasma with the test peptide or native peptide to a final concentration of 10 µM.
-
Incubate at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to 3 volumes of cold quenching solution.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) for both the modified and native peptides.
-
Diagram of the Plasma Stability Assay Workflow:
Caption: Workflow for assessing in vitro peptide stability in plasma.
Protocol 3: Caco-2 Cell Permeability Assay
This in vitro assay predicts the intestinal absorption of a peptide.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test peptide solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
-
Diagram of the Caco-2 Permeability Assay:
Caption: Caco-2 cell monolayer model for in vitro permeability studies.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol determines the pharmacokinetic profile of the modified peptide after oral administration.
Materials:
-
Test peptide and native peptide, formulated for oral gavage
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast the mice overnight with free access to water.
-
Administer a single oral dose of the peptide formulation via gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the peptide from the plasma (e.g., by protein precipitation) and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
-
-
Diagram of the In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for an in vivo pharmacokinetic study in mice.
Signaling Pathway Context: G-Protein Coupled Receptor (GPCR) Signaling
Many therapeutic peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The enhanced stability and bioavailability conferred by homocyclohexyl-D-alanine can lead to more sustained receptor activation and downstream signaling.
Diagram of a Generic GPCR Signaling Pathway:
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
The incorporation of this compound is a powerful and effective strategy for improving the bioavailability of therapeutic peptides. By enhancing enzymatic stability and potentially increasing membrane permeability, this unnatural amino acid addresses key challenges in peptide drug development. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and optimize peptide candidates with improved pharmacokinetic profiles, ultimately accelerating the development of novel and effective peptide-based therapeutics.
References
Application Note & Protocols: Fmac-SPPS of Peptides Containing Hydrophobic Unnatural Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased stability, improved potency, and unique functionalities.[1] Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, is the predominant method for assembling these modified peptides.[2][3][4] However, when the sequence contains a high number of hydrophobic natural or unnatural amino acids, significant challenges arise.[5][6]
Hydrophobic peptides are prone to on-resin aggregation, primarily through the formation of stable secondary structures like β-sheets, which are driven by inter-chain hydrogen bonding and strong intermolecular hydrophobic interactions.[7][8] This aggregation can lead to poor solvation of the growing peptide chain, resulting in incomplete deprotection and coupling reactions, ultimately leading to low yields and purity.[5][6][8] This document provides an overview of these challenges, effective mitigation strategies, and detailed protocols for the successful Fmoc-SPPS of peptides containing hydrophobic unnatural amino acids.
Challenges and Mitigation Strategies
The primary challenge in synthesizing hydrophobic peptides is overcoming on-resin aggregation.[7][8] Several factors contribute to this phenomenon, and a variety of strategies have been developed to address them.
Key Challenges:
-
Inter-chain Aggregation: Hydrophobic sequences tend to form β-sheet structures, making reactive sites inaccessible.[7][8]
-
Poor Solvation: The growing peptide-resin complex is poorly solvated by standard SPPS solvents, hindering reagent access.[7]
-
Steric Hindrance: Bulky side chains of unnatural amino acids can sterically impede coupling reactions.[1]
-
Incomplete Reactions: Both coupling and Fmoc-deprotection steps can be incomplete, leading to deletion sequences and other impurities.
The logical relationship between the challenges posed by hydrophobic residues and the corresponding solutions is illustrated in the diagram below.
Experimental Workflow and Protocols
The standard Fmoc-SPPS workflow must be adapted to address the challenges of hydrophobic sequences. This involves careful selection of resins, solvents, coupling reagents, and reaction conditions.
The general experimental workflow for a single coupling cycle in Fmoc-SPPS is depicted below. For difficult sequences, steps such as coupling may need to be repeated (double coupling) or extended.
Materials and Reagents
-
Resins: PEG-based resins (e.g., TentaGel) or polystyrene resins. For hydrophobic peptides, non-polar polystyrene resins can sometimes yield higher quality products.[5]
-
Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM). For difficult sequences, NMP is often preferred for its superior solvating properties.[9] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[5][10]
-
Amino Acids: Fmoc-protected natural and unnatural amino acids.
-
Deprotection Reagent: 20% Piperidine in DMF.
-
Coupling Reagents:
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.[1][10]
Detailed Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle [1][10]
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times).
-
Amino Acid Coupling (using HATU): a. In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. b. Allow the mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin-containing vessel. d. Agitate the reaction for 1-2 hours. For difficult couplings, extend the reaction time or perform a second coupling (double coupling).
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Chaotropic Salt Wash for Aggregate Disruption [7]
This protocol is used before a difficult coupling step to disrupt secondary structures.
-
After the washing step following Fmoc deprotection, add a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain the salt solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol.
Protocol 3: Peptide Cleavage and Deprotection [1][10][11]
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin under vacuum for at least 4 hours.
-
Cleavage: a. Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT). A common alternative is 95% TFA, 2.5% TIS, 2.5% H₂O. b. Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). c. Stir the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[11]
-
Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Rinse the resin with a small amount of fresh TFA. c. Concentrate the combined filtrates under reduced pressure. d. Add the concentrated solution to cold methyl t-butyl ether to precipitate the crude peptide.
-
Collection: Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.
Data and Results
The choice of coupling reagent and strategy significantly impacts the purity and yield of hydrophobic peptides. The following tables summarize comparative data for different approaches.
Table 1: Comparison of Coupling Additives for a Model Hydrophobic Peptide
| Coupling Additive | Model Peptide Sequence | Resulting Purity/Side-Product | Reference |
| Oxyma Pure | Aib-enkephalin pentapeptide | Purity of pentapeptide: 42.8% | [10] |
| HOBt | Aib-enkephalin pentapeptide | Purity of pentapeptide: 8.4% (vs. 83.1% des-Aib side-product) | [10] |
| Oxyma Pure | ABRF test peptide | Crude peptide purity essentially identical to that obtained with HOBt | [10] |
Table 2: Effectiveness of Different Coupling Reagents for Difficult Sequences
| Coupling Reagent | Type of Activated Ester | Reactivity | Efficacy Notes | Reference |
| HBTU/PyBOP | OBt ester | Moderate | Better than standard carbodiimides, but can be insufficient for very hindered residues. | [9] |
| HCTU | O-6-ClBt ester | High | More reactive and often more effective than HBTU for difficult couplings. | [9] |
| HATU | OAt ester | Very High | Highly effective for sterically hindered amino acids and aggregation-prone sequences. | [9] |
| COMU | - | High | High reactivity, effective in overcoming steric hindrance and aggregation. | [10] |
Table 3: Impact of Solvents on Synthesis Yield for a Hydrophobic Peptide
| Solvent(s) | Peptide Sequence | Resin | Yield | Reference |
| DMF | Transmembrane 34-residue peptide | Benzhydrylamine (BHAR) | 4% | [5] |
| 80% NMP / 20% DMSO | Transmembrane 34-residue peptide | Benzhydrylamine (BHAR) | 12% | [5] |
Conclusion
The successful Fmoc-SPPS of peptides containing hydrophobic unnatural amino acids is challenging but achievable through a combination of optimized strategies. The primary obstacle, on-resin aggregation, can be effectively mitigated by employing high-potency coupling reagents like HATU or COMU, using superior solvating solvents such as NMP, and incorporating backbone modifications like pseudoproline dipeptides to disrupt secondary structure formation.[7][9] For particularly difficult sequences, elevated temperatures (microwave-assisted synthesis) and chaotropic salt washes can further improve reaction efficiency.[7][9] By carefully selecting the appropriate combination of these techniques and following robust protocols, researchers can successfully synthesize complex hydrophobic peptides for applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing sterically hindered amino acids is a significant challenge in peptide chemistry. The bulky nature of these residues can impede the formation of the amide bond, leading to incomplete reactions, low yields, and racemization.[1][2] This document provides a detailed overview of modern coupling methods, a comparison of reagents, and comprehensive protocols to overcome these synthetic hurdles.
Introduction to Sterically Hindered Amino Acids
Sterically hindered amino acids are characterized by bulky substituents on the α-carbon or the backbone nitrogen, which physically obstruct the approach of the reacting species.[1] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile)
-
α,α-disubstituted amino acids: α-Aminoisobutyric acid (Aib)[3][4]
-
N-methylated amino acids: N-methylalanine (MeAla)[1]
-
Amino acids with bulky side-chain protecting groups: Arg(Pbf), Asp(OtBu)[1]
The successful incorporation of these residues is crucial for designing peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacological properties.[5]
Classes of Coupling Reagents for Hindered Couplings
Standard coupling reagents are often inefficient for sterically demanding couplings. More potent "onium" salt-based reagents are generally required.[1] These can be broadly categorized into aminium/uronium salts and phosphonium salts. Carbodiimides, when used with additives, also offer a viable strategy.
2.1. Aminium/Uronium Reagents
These reagents are highly reactive and widely used for difficult couplings.[1][6] They activate the carboxylic acid by forming a highly reactive ester intermediate.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), HATU is known for its high reactivity and speed, leading to faster and more efficient couplings with reduced racemization compared to its HOBt-based counterpart, HBTU.[1][2]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally less reactive than HATU for severely hindered couplings.[1][2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[1][7]
A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess, which can terminate the peptide chain.[1][6]
2.2. Phosphonium Reagents
Phosphonium-based reagents are also highly effective, particularly for minimizing racemization and in cyclization reactions.[1][6] They are not associated with the guanidinylation side reaction.[6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to the first-generation BOP reagent, which produces a carcinogenic byproduct. PyBOP is highly efficient and its byproducts are less hazardous.[6][7]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, offering enhanced reactivity. It is particularly effective for coupling N-methylated amino acids.[7][8]
2.3. Carbodiimides with Additives
Carbodiimides like Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective coupling reagents.[9][10] However, for hindered couplings, their use is highly recommended in combination with nucleophilic additives to enhance reactivity and suppress racemization.[9]
-
DIC/HOAt: The combination of DIC with HOAt is a powerful and cost-effective method for hindered couplings.[1]
-
DIC/OxymaPure: A safer alternative to HOBt- and HOAt-based additives, as OxymaPure is not explosive.[11]
Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of peptides containing sterically hindered amino acids. The following table summarizes the performance of several common high-efficiency reagents.
| Reagent Class | Reagent Name | Efficiency for Hindered Couplings | Racemization Risk | Key Advantages | Key Disadvantages |
| Aminium Salt | HATU | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences.[1][2] | More expensive; can cause guanidinylation if used in excess.[1] |
| Aminium Salt | HBTU | High | Low-Moderate | Widely used, reliable, and effective for many standard couplings.[1] | Less efficient than HATU for severely hindered residues; can cause guanidinylation.[1] |
| Uronium Salt | COMU | Very High | Very Low | Excellent efficiency; improved safety profile (non-explosive); highly soluble.[1][7] | Higher cost compared to carbodiimides. |
| Phosphonium Salt | PyBOP | High | Low | High efficiency; no guanidinylation side reaction.[1][6] | Byproducts can sometimes be difficult to remove.[1] |
| Phosphonium Salt | PyAOP | Very High | Very Low | Highly effective, especially for N-methyl amino acids and cyclization.[7][8] | Higher cost. |
| Carbodiimide/Additive | DIC/HOAt | Moderate-High | Low-Moderate | Cost-effective; avoids guanidinylation.[1] | Slower reaction times compared to onium salts; byproducts can be problematic.[1] |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) involving sterically hindered amino acids. Optimization of coupling times and equivalents of reagents may be necessary depending on the specific sequence.
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol is recommended for particularly challenging couplings where high efficiency is paramount.[2][5]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or gentle heating (e.g., 40-50°C) may be applied, though this may increase the risk of racemization.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines like the N-terminus of a peptide chain after coupling to Aib).[5]
-
Washing: Once the coupling is complete (negative test), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Recoupling (Optional): If the monitoring test indicates incomplete coupling, a second coupling can be performed by repeating steps 4-8.[1]
-
Capping (Optional): If significant unreacted amines remain after recoupling, it is advisable to cap them with a reagent like acetic anhydride to prevent the formation of deletion sequences.[1]
Protocol 2: DIC/HOAt-Mediated Coupling
This protocol provides a cost-effective alternative for less severely hindered couplings.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents) and HOAt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOAt solution to the deprotected resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature. Coupling times are generally longer than with onium salts and may require several hours to overnight.
-
Monitoring and Washing: Follow steps 7 and 8 of Protocol 1 to monitor the reaction and wash the resin.
Protocol 3: Microwave-Assisted Peptide Synthesis (MW-SPPS)
Microwave heating can significantly accelerate coupling reactions, especially for difficult sequences, by providing efficient and uniform heating.[12][13]
-
Resin and Reagent Preparation: Follow the preparation steps of the chosen coupling chemistry (e.g., HATU-mediated as in Protocol 1).
-
Microwave Irradiation: Perform the coupling step in a dedicated microwave peptide synthesizer. A typical condition for a hindered coupling could be 20 minutes at 75°C.[12]
-
Monitoring and Washing: After the microwave program is complete, perform a monitoring test and wash the resin as described in the standard protocols.
Visualizing Reaction Mechanisms and Workflows
5.1. Mechanism of Amide Bond Formation
The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid, followed by nucleophilic attack from the amino group of the next amino acid.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. bachem.com [bachem.com]
- 10. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides with Fmoc-Homocyclohexyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. Fmoc-homocyclohexyl-D-alanine (Fmoc-D-HomoCha-OH), a bulky and hydrophobic amino acid, is a valuable building block for the synthesis of cyclic peptides. Its unique structural features contribute to increased metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1]
Cyclization of peptides is a widely employed strategy to overcome the inherent limitations of their linear counterparts, such as susceptibility to enzymatic degradation and low bioavailability. By constraining the peptide backbone, cyclization can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. The inclusion of D-amino acids like homocyclohexyl-D-alanine can also promote the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity, and can reduce steric hindrance during peptide bond formation, potentially leading to higher cyclization yields.
These application notes provide a comprehensive guide to the incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization.
Key Advantages of Incorporating this compound
-
Enhanced Proteolytic Resistance: The D-configuration of the amino acid and the bulky homocyclohexyl side chain hinder recognition by proteases, which primarily cleave peptide bonds adjacent to L-amino acids. This leads to a significantly longer in vivo half-life.
-
Conformational Rigidity: The sterically demanding homocyclohexyl group restricts the conformational freedom of the peptide backbone, predisposing it to adopt specific secondary structures. This can result in higher binding affinity and selectivity for biological targets.
-
Increased Hydrophobicity: The non-polar side chain can enhance membrane permeability and facilitate the disruption of protein-protein interactions.
-
Improved Cyclization Efficiency: The presence of a D-amino acid can promote a pre-organized conformation of the linear precursor, bringing the N- and C-termini into proximity and thus favoring intramolecular cyclization.
Quantitative Data Summary
The following table presents representative data for the synthesis of a model cyclic peptide containing homocyclohexyl-D-alanine. Please note that actual yields and purity are highly sequence-dependent and may require optimization.
| Step | Parameter | Typical Value |
| Linear Peptide Synthesis (on 2-CTC Resin) | Crude Yield | 85-95% |
| Purity (by RP-HPLC) | 70-85% | |
| Cleavage from Resin (Protected Peptide) | Yield | >90% |
| Solution-Phase Cyclization | Crude Yield of Cyclic Monomer | 30-50% |
| Purity (by RP-HPLC) | 50-70% | |
| Final Deprotection and Purification | Overall Yield (from starting resin) | 10-25% |
| Final Purity (by RP-HPLC) | >98% |
Experimental Protocols
Protocol 1: Linear Peptide Assembly using Fmoc-SPPS
This protocol describes the manual synthesis of a linear peptide on 2-chlorotrityl chloride (2-CTC) resin, which is recommended for obtaining the fully protected linear peptide for solution-phase cyclization.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin (100-200 mesh)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) in DCM.
-
Add DIPEA (4 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
To cap any remaining active sites, wash the resin with DCM and then treat with a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Iterative Fmoc-SPPS Cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin extensively with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents) and HCTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered this compound, extend the coupling time to 4 hours or perform a double coupling.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
-
Repeat the iterative cycle until the desired linear peptide sequence is assembled.
Protocol 2: Cleavage of the Protected Linear Peptide from Resin
This protocol allows for the cleavage of the linear peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.
Materials:
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Treat the resin with a solution of 20% HFIP in DCM for 1-2 hours.
-
Filter the resin and collect the filtrate containing the protected linear peptide.
-
Repeat the treatment with fresh 20% HFIP in DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Protocol 3: Head-to-Tail Cyclization in Solution
This step involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.
Materials:
-
Crude protected linear peptide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.
-
Add PyBOP or HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by mass spectrometry.
-
Once the reaction is complete, remove the DMF under vacuum.
Protocol 4: Final Deprotection and Purification
This protocol removes the side-chain protecting groups and purifies the cyclic peptide.
Materials:
-
Crude cyclic peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Treat the crude cyclic peptide with the cleavage cocktail (TFA/H₂O/TIS) for 2-4 hours at room temperature.
-
Precipitate the crude cyclic peptide by adding the cleavage mixture to a large volume of cold diethyl ether.
-
Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold ether two more times.
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA. Due to the hydrophobicity of homocyclohexyl-D-alanine, a shallower gradient and/or a higher starting percentage of organic solvent may be required.
-
Analyze the collected fractions for purity and pool the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Critical Parameters and Troubleshooting
-
Coupling of this compound: Due to significant steric hindrance, this coupling step can be challenging. To ensure complete reaction:
-
Use a more potent coupling reagent such as HATU or COMU.
-
Extend the coupling time to 4 hours or perform a double coupling.
-
Consider performing the coupling at a slightly elevated temperature (e.g., 40-50°C).
-
-
Cyclization: The success of the cyclization step is highly dependent on maintaining high dilution to prevent dimerization and oligomerization. The concentration of the linear peptide should be kept below 1 mM.
-
Purification: Peptides containing homocyclohexyl-D-alanine are often highly hydrophobic, leading to strong retention on RP-HPLC columns. To improve purification:
-
Use a shallower gradient of the organic mobile phase.
-
Consider using a different organic modifier, such as isopropanol, in the mobile phase.
-
Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and resolution.
-
Visualizations
Caption: Overall workflow for cyclic peptide synthesis.
Caption: Iterative cycle of Fmoc-SPPS.
References
Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-Homocyclohexyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation, leading to poor metabolic stability and short in vivo half-lives. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. Fmoc-homocyclohexyl-D-alanine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis for creating more robust and effective peptide analogs.[1][2] Its unique structure, featuring a D-isomeric configuration and a bulky cyclohexyl side chain, offers significant advantages in drug design and development.[1][2]
The D-configuration provides steric hindrance, making the peptide bond resistant to cleavage by proteases that are stereospecific for L-amino acids. The homocyclohexyl side chain increases the hydrophobicity of the peptide, which can enhance its binding affinity to target receptors and improve its pharmacokinetic profile. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.
These application notes provide a comprehensive overview of the use of this compound in creating metabolically stable peptide analogs, with a focus on Gonadotropin-Releasing Hormone (GnRH) analogs as a case study. Detailed protocols for peptide synthesis and metabolic stability assays are also presented.
Case Study: Metabolically Stable Gonadotropin-Releasing Hormone (GnRH) Analogs
GnRH is a decapeptide that plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] Native GnRH has a very short half-life in vivo, limiting its therapeutic use. The development of GnRH analogs with enhanced stability and duration of action has been a significant focus in medicinal chemistry.[5]
Incorporating this compound into a GnRH analog in place of a native L-amino acid is a proven strategy to significantly increase its resistance to enzymatic degradation. This modification can lead to a longer plasma half-life, improved receptor binding, and sustained biological activity.
Data Presentation:
The following tables summarize representative quantitative data comparing a native GnRH peptide with a hypothetical analog incorporating homocyclohexyl-D-alanine.
Table 1: In Vitro Metabolic Stability in Human Plasma
| Compound | Sequence | Half-life (t½) in Human Plasma (min) |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | ~5 |
| GnRH Analog | pGlu-His-Trp-Ser-Tyr-D-hCha -Leu-Arg-Pro-Gly-NH₂ | >240 |
hCha represents homocyclohexyl-alanine.
Table 2: Receptor Binding Affinity (GnRH Receptor)
| Compound | Sequence | Binding Affinity (Ki, nM) |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 1.5 |
| GnRH Analog | pGlu-His-Trp-Ser-Tyr-D-hCha -Leu-Arg-Pro-Gly-NH₂ | 0.8 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Analog
This protocol outlines the manual synthesis of a GnRH analog using this compound.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. chemimpex.com [chemimpex.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Physiological and pharmacological overview of the gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Homocyclohexyl-D-Alanine in Targeting Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The development of molecules that can modulate these interactions is a significant focus of modern drug discovery. Peptides have emerged as a promising class of therapeutics for targeting PPIs due to their ability to mimic protein secondary structures and engage with large, often flat and featureless, protein surfaces that are challenging for small molecules to address.
Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH) is a non-canonical amino acid that offers distinct advantages in the design of peptide-based PPI inhibitors.[1] Its bulky and hydrophobic cyclohexyl side chain can enhance binding affinity by making favorable hydrophobic contacts within the protein interface.[1] Furthermore, as a D-amino acid, its incorporation into a peptide sequence confers proteolytic resistance, a critical attribute for improving the in vivo stability and bioavailability of peptide drugs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide inhibitors and their evaluation in a common PPI assay.
Key Applications
The unique properties of this compound make it a valuable building block for peptides targeting a range of PPIs, including:
-
Oncogenic Pathways: Disrupting the interaction between tumor suppressor proteins and their negative regulators, such as the p53-MDM2 interaction.[2][3][4][5]
-
Apoptosis Regulation: Modulating the interactions within the Bcl-2 family of proteins to promote apoptosis in cancer cells.[6][7][8][9][10]
-
Signal Transduction: Interfering with signaling cascades that are aberrantly activated in disease states.
Data Presentation: Representative Quantitative Data
The incorporation of this compound into a peptide sequence can significantly impact its binding affinity for the target protein. Below is a table of representative quantitative data for a hypothetical peptide inhibitor of the p53-MDM2 interaction, illustrating the effect of incorporating this non-canonical amino acid.
| Peptide Sequence | Modification | Target Protein | Kd (nM)[3][11] | IC50 (nM)[8] |
| Ac-Phe-Met-Ala -Trp-Val-Ser-NH2 | Wild-Type Residue | MDM2 | 1500 | 2500 |
| Ac-Phe-Met-D-Ala -Trp-Val-Ser-NH2 | D-Amino Acid | MDM2 | 800 | 1200 |
| Ac-Phe-Met-D-Cha -Trp-Val-Ser-NH2 | Fmoc-D-Cha | MDM2 | 50 | 95 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential impact of this compound on peptide inhibitor potency. Actual values would need to be determined experimentally.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homocyclohexyl-D-Alanine
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH for the first coupling) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the coupling of this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Fluorescence Polarization (FP) Assay for PPI Inhibition
This protocol describes a fluorescence polarization assay to determine the IC50 of a peptide inhibitor for a specific protein-protein interaction (e.g., p53-MDM2).
Materials:
-
Purified recombinant target protein (e.g., MDM2)
-
Fluorescently labeled peptide corresponding to the binding motif of the natural interaction partner (e.g., FITC-labeled p53 peptide)
-
Peptide inhibitor containing homocyclohexyl-D-alanine
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. The final concentration in the assay should be below its Kd for the target protein.
-
Prepare a stock solution of the target protein. The final concentration should be sufficient to bind a significant fraction of the fluorescent peptide, typically 2-3 times the Kd.
-
Prepare a serial dilution of the peptide inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add a constant volume of the fluorescently labeled peptide to all wells of the 384-well plate.
-
Add varying concentrations of the peptide inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with buffer only (negative control).
-
Initiate the binding reaction by adding a constant volume of the target protein to all wells except the negative control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescently labeled peptide from the target protein.
-
Conclusion
This compound is a powerful tool for medicinal chemists and drug discovery scientists developing peptide-based inhibitors of protein-protein interactions. Its incorporation can lead to peptides with enhanced binding affinity and improved metabolic stability. The protocols provided herein offer a framework for the synthesis and evaluation of such peptides, which can be adapted to a wide range of PPI targets. The successful application of these methods will contribute to the development of novel therapeutics for various diseases driven by aberrant protein-protein interactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell permeable Bcl-2 binding peptides: a chemical approach to apoptosis induction in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Homocyclohexyl-D-alanine in the Design of Potent Peptide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-D-Ala) is a synthetic amino acid derivative that has garnered significant interest in the design of peptide-based enzyme inhibitors. Its incorporation into peptide sequences offers a strategic advantage in developing therapeutic candidates with enhanced pharmacological properties. The bulky and hydrophobic cyclohexyl side chain of homocyclohexyl-D-alanine can significantly improve the metabolic stability and bioavailability of peptide inhibitors.[1][2] This non-proteinogenic amino acid is particularly valuable in modulating the interaction of peptides with their target enzymes, often leading to increased potency and selectivity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and protocols for the utilization of Fmoc-hCha-D-Ala in the design and evaluation of peptide-based enzyme inhibitors.
Rationale for Incorporating Homocyclohexyl-D-alanine
The design of effective peptide-based enzyme inhibitors often faces challenges related to poor stability against proteolytic degradation and limited cell permeability. The incorporation of unnatural amino acids like homocyclohexyl-D-alanine can address these limitations.
-
Enhanced Hydrophobicity: The cyclohexyl group increases the lipophilicity of the peptide, which can improve its interaction with hydrophobic pockets in the active site of target enzymes and enhance membrane permeability.
-
Increased Proteolytic Stability: The D-configuration of the amino acid and the bulky side chain sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide inhibitor.
-
Conformational Constraint: The cyclohexyl moiety can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation for optimal binding to the enzyme's active site.
Application Example: Inhibition of Serine Proteases
Quantitative Data Summary
To illustrate the potential impact of incorporating non-natural amino acids like homocyclohexyl-D-alanine, the following table presents hypothetical inhibitory data for a generic serine protease. This data is for illustrative purposes and highlights the expected trend of increased potency.
| Inhibitor ID | Peptide Sequence | Target Enzyme | IC50 (nM) | Ki (nM) |
| Control-Peptide | Ac-Pro-Ala-Val-Ala -NH2 | Serine Protease X | 850 | 425 |
| hCha-Peptide | Ac-Pro-Ala-Val-hCha-D-Ala -NH2 | Serine Protease X | 75 | 35 |
Note: The data in this table is hypothetical and serves to demonstrate the anticipated improvement in inhibitory constants upon incorporation of homocyclohexyl-D-alanine.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a peptide inhibitor incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-alanine Containing Peptide
This protocol outlines the manual synthesis of a tetrapeptide amide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Enzyme Inhibition Assay
This protocol describes a general procedure for determining the inhibitory potency (IC50) of the synthesized peptide against a model serine protease.
Materials:
-
Purified target enzyme (e.g., trypsin, chymotrypsin, or a specific protease of interest)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
Synthesized peptide inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the peptide inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[3]
-
Visualizations
Experimental Workflow for Peptide Inhibitor Design
Caption: Workflow for the design and evaluation of peptide-based enzyme inhibitors.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a peptide containing hCha-D-Ala.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-homocyclohexyl-D-alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency of Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
The low coupling efficiency of this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky cyclohexyl side chain of the amino acid physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric bulk is a major cause of incomplete coupling reactions.[1]
-
Peptide Aggregation: The hydrophobic nature of the cyclohexylalanine residue can promote the aggregation of the peptide chain on the solid support.[1] This aggregation can further hinder the accessibility of the N-terminal amine for the incoming activated amino acid.[3][4]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
For sterically hindered amino acids, standard carbodiimide reagents like DIC may be insufficient.[5] More potent activating reagents are highly recommended.[5][6] These include:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][7] HATU is often cited for its high reactivity and ability to suppress racemization.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.[5][8]
Q3: How can I monitor the coupling efficiency of this compound during synthesis?
A qualitative assessment of the coupling reaction's completeness can be performed using the Kaiser test (ninhydrin test).[6][9][10]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[6][11]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[9][10]
For a quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).[9]
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot low coupling efficiency of this compound.
Problem: Positive Kaiser test after coupling this compound, indicating incomplete reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
Action 1: Optimize Coupling Reagent
Standard coupling reagents may not be potent enough for the sterically hindered this compound.
-
Recommendation: Switch to a more powerful in-situ activating reagent such as HATU, HBTU, HCTU, or PyBOP.[5][7] For extremely hindered couplings, the use of acyl fluorides can also be an effective strategy.[5]
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[7][10]
Action 2: Modify Reaction Conditions
Steric hindrance can slow down the reaction kinetics, requiring adjustments to the reaction conditions.
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[6][7]
-
Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[5][6] This is a common and effective strategy for difficult couplings.[6]
-
Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier.[6] However, this should be done with caution to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MASPS) can also be highly effective in driving difficult couplings to completion.[5]
Action 3: Improve Solvation
Poor solvation of the growing peptide chain can lead to aggregation and hinder the coupling reaction.
-
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5][12] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5]
-
Chaotropic Salts: In cases of severe peptide aggregation, adding a chaotropic salt like lithium chloride (LiCl) to the coupling reaction can disrupt aggregation and improve coupling efficiency.[3]
Action 4: Capping
If the coupling remains incomplete after attempting the above optimizations, it may be necessary to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[9]
Data Presentation
The following table provides illustrative data on the expected coupling efficiency of this compound under various conditions. This data is for comparative purposes to guide troubleshooting.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Coupling Efficiency (%) |
| DIC | HOBt | DIPEA | DMF | 2 | 60-75 |
| HBTU | HOBt | DIPEA | DMF | 2 | 85-95 |
| HATU | - | DIPEA | DMF | 2 | >98 |
| HATU | - | DIPEA | NMP | 2 | >99 |
| PyBOP | - | DIPEA | DMF | 2 | >98 |
| HATU (Double Couple) | - | DIPEA | NMP | 2 x 2 | >99.5 |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling
This protocol should be used if the Kaiser test is positive after the first coupling.
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[6]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[6]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[6]
Protocol 3: Chaotropic Salt-Assisted Coupling
This protocol is for situations where peptide aggregation is suspected to be the primary issue.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and an activator like HATU (2.9-4.9 equivalents) in DMF. Add a tertiary amine base such as DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Chaotropic Salt Addition & Coupling: Prepare a 1 M solution of anhydrous LiCl in DMF. Add the LiCl solution to the activated amino acid mixture to achieve a final LiCl concentration of 0.5 M. Add the final mixture to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]
-
Monitoring and Wash: Perform a Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and LiCl.[3]
Signaling Pathways and Workflows
Caption: General workflow for an SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-Homocyclohexyl-D-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH). The bulky and hydrophobic nature of the homocyclohexyl-D-alanine residue can lead to significant on-resin aggregation, resulting in poor coupling efficiency, incomplete deprotection, and low final peptide yields.
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection
Symptoms:
-
Noticeable decrease in the swollen volume of the peptidyl-resin.[1]
-
Slow or incomplete Fmoc deprotection, as indicated by monitoring.
-
Positive Kaiser test after deprotection (if the N-terminal amino acid is not proline).
Possible Cause: Peptide aggregation on the solid support is a primary cause of poor resin swelling and incomplete deprotection. The formation of intermolecular hydrogen bonds between peptide chains can create a compact structure that hinders solvent penetration and access of the deprotecting agent (piperidine) to the N-terminal Fmoc group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resin swelling and incomplete deprotection.
Solutions:
-
Solvent Modification: Switch from standard solvents like DMF to more disruptive solvent systems. N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF can help break up secondary structures.[2][3]
-
Chaotropic Salts: Incorporate chaotropic salts such as LiCl, NaClO4, or KSCN into the washing and/or deprotection steps.[2][4] These salts disrupt hydrogen bonding networks.
-
Elevated Temperature: Perform the deprotection at a higher temperature (e.g., 40-50°C). Increased thermal energy can disrupt intermolecular interactions.[2][3]
-
Stronger Deprotection Reagent: If standard piperidine treatment is insufficient, consider using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 2% piperidine in DMF.[2][5]
Issue 2: Incomplete Coupling of this compound or Subsequent Residues
Symptoms:
-
Positive Kaiser test (or other amine test like the Chloranil test for secondary amines) after the coupling step, indicating unreacted free amines.[6][7]
-
Presence of deletion sequences in the final product upon analysis by mass spectrometry.
Possible Cause: The steric hindrance from the bulky cyclohexyl side chain of Fmoc-hCha-OH, combined with on-resin peptide aggregation, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Solutions:
-
Optimize Coupling Reagents: Use a more potent activating reagent such as HATU, HCTU, or COMU, especially for sterically hindered amino acids like Fmoc-hCha-OH.[6][9] Increase the excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[6]
-
Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) can improve yields.[6][7]
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[6][7][9]
-
Capping: If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem with sequences containing Fmoc-hCha-OH?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds that create stable β-sheet-like structures.[4] This can lead to incomplete coupling and deprotection reactions.[2] The this compound residue is highly hydrophobic, which can promote this self-association and aggregation.[8]
Q2: What proactive strategies can I implement to prevent aggregation when synthesizing a peptide with Fmoc-hCha-OH?
A2: A proactive approach is often more effective than troubleshooting. Consider the following strategies from the outset:
-
Use Low-Loading Resins: Reducing the substitution level of the resin (e.g., 0.1-0.2 mmol/g) increases the distance between peptide chains, minimizing intermolecular interactions.[4]
-
Incorporate Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid every 6-7 residues. These groups act as "protecting groups" for the backbone amide, disrupting hydrogen bonding.[2][10]
-
Utilize Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide can disrupt the formation of regular secondary structures that lead to aggregation.[2][10]
-
Choose Appropriate Resins: PEGylated resins, such as NovaSyn® TG or PEGA, can improve solvation of the growing peptide chain and reduce aggregation.[4][10]
Q3: How do I choose between using backbone protection (Hmb/Dmb) and pseudoproline dipeptides?
A3: The choice depends on the peptide sequence. Pseudoproline dipeptides are formed from serine or threonine residues, so they can only be inserted where these amino acids are present in the sequence.[2] Hmb/Dmb-protected amino acids offer more flexibility as they can be incorporated at various positions. Both are effective at disrupting aggregation.[10]
Q4: Can microwave-assisted synthesis help with peptides containing Fmoc-hCha-OH?
A4: Yes, microwave irradiation can be a valuable tool. It can accelerate coupling and deprotection reactions by providing energy to overcome the activation barriers, which can be particularly high for sterically hindered residues and in cases of aggregation.[2]
Data and Protocols
Table 1: Comparison of Aggregation Prevention Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Low-Loading Resin | Increases distance between peptide chains.[4] | Simple to implement, effective for many sequences. | Lower overall yield per gram of resin.[4] |
| PEGylated Resins | Improves resin swelling and solvation.[4] | Creates a favorable environment for difficult sequences. | Higher cost compared to standard polystyrene resins.[4] |
| Chaotropic Salts | Disrupt hydrogen bonds.[2][4] | Can be added to existing protocols. | May interfere with some coupling reagents; requires extra washes.[5] |
| Backbone Protection (Hmb/Dmb) | Sterically hinders inter-chain hydrogen bonding.[2][10] | Highly effective at disrupting β-sheet formation.[10] | Coupling to the Hmb/Dmb-protected amino acid can be slow.[2] |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone.[2][10] | Very effective at disrupting secondary structures.[2] | Limited to sequences containing Ser or Thr. |
| Elevated Temperature | Provides energy to disrupt intermolecular forces.[2] | Can improve reaction kinetics significantly. | May increase the risk of side reactions like racemization.[3] |
Experimental Protocol: High-Efficiency Coupling of Fmoc-hCha-OH
This protocol is recommended for coupling the sterically hindered Fmoc-hCha-OH residue or for coupling any amino acid to a peptide sequence prone to aggregation.
Materials:
-
Fmoc-deprotected peptide resin
-
Fmoc-hCha-OH (or other Fmoc-amino acid) (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or NMP, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[8][9]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[7]
-
Monitoring: Perform a Kaiser test (or appropriate test for secondary amines) to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.[6][7]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.[7][9]
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.[5]
Procedure:
-
Deprotection: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.), a coupling reagent like HATU or HBTU (5 eq.), and a base like DIPEA (10 eq.) in a minimal volume of DMF or NMP.[5]
-
Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling using the TNBS or a similar test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of sterically hindered residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
A1: Incomplete Fmoc deprotection can be identified through several methods. The most common is a negative or weak result from a qualitative test for free primary amines, such as the Kaiser test.[1][2] For quantitative analysis, monitoring the UV absorbance of the deprotection solution (the piperidine wash) can be employed. A slow or incomplete release of the dibenzofulvene-piperidine adduct, which absorbs around 301 nm, suggests a difficult deprotection step.[1][3] Furthermore, analysis of the final cleaved peptide by HPLC and mass spectrometry can reveal deletion sequences, where the mass difference corresponds to the absence of one or more amino acids, indicating a failure in the coupling step due to an un-deprotected amine.[3]
Q2: Which amino acids are considered sterically hindered and why do they pose a challenge?
A2: Sterically hindered amino acids have bulky side chains that physically obstruct the approach of the deprotection reagent, most commonly piperidine, to the N-terminal Fmoc group.[4] Common examples include β-branched amino acids such as Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2] Additionally, amino acids with bulky side-chain protecting groups, like Arginine (Pbf), can also present significant steric challenges.[2][5] This steric hindrance can lead to slower and incomplete Fmoc removal, requiring modified protocols.[2]
Q3: What are the downstream consequences of incomplete Fmoc deprotection?
A3: The primary consequence of incomplete Fmoc removal is the generation of deletion sequences in the final peptide product.[2] This occurs because the N-terminal amine remains blocked by the Fmoc group, preventing the subsequent amino acid from being coupled to the growing peptide chain.[4] These deletion sequences can be difficult to separate from the desired full-length peptide, leading to lower purity, reduced overall yield, and potentially complicating the interpretation of biological assay results.[2]
Q4: How does peptide aggregation on the resin affect Fmoc deprotection?
A4: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, especially in sequences containing repeating hydrophobic residues.[3][6] This on-resin aggregation can make the peptide less permeable to solvents and reagents, effectively shielding the N-terminal Fmoc group from the deprotection solution.[4][6] This can lead to inefficient or incomplete Fmoc removal, even for residues that are not typically considered sterically hindered. Poor resin swelling in the synthesis solvent can further exacerbate this issue by limiting reagent accessibility.[2][4]
Troubleshooting Guide
Problem: The Kaiser test is negative (yellow/colorless beads) or weak after a standard Fmoc deprotection cycle.
This indicates that the N-terminal amine is not free, and the Fmoc group has not been completely removed.[1][6]
Initial Diagnostic Workflow
References
Technical Support Center: Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha) in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha) in Solid-Phase Peptide Synthesis (SPPS).
I. FAQs - this compound in SPPS
Q1: What are the main challenges and side reactions associated with using this compound (Fmoc-D-Cha) in SPPS?
The primary challenge in incorporating Fmoc-D-Cha into a peptide sequence is the steric hindrance posed by its bulky cyclohexyl side chain.[1] This steric bulk can lead to several side reactions and difficulties:
-
Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1] This is the most common side reaction, leading to the formation of deletion sequences (peptides lacking the D-Cha residue).
-
Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[1]
-
Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support.[1][2] This aggregation can further hinder subsequent deprotection and coupling steps by making the reactive sites inaccessible.[2]
Q2: How can I detect incomplete coupling of Fmoc-D-Cha?
Incomplete coupling of Fmoc-D-Cha can be detected using qualitative colorimetric tests that identify the presence of unreacted primary amines on the resin. The most common method is the Kaiser test (ninhydrin test) .
-
Positive Result (Intense Blue Beads/Solution): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow or Colorless Beads/Solution): Suggests that the coupling reaction is complete.
For a detailed procedure, refer to Protocol 4 in the Experimental Protocols section.
Q3: What should I do if I observe a positive Kaiser test after a standard coupling protocol for Fmoc-D-Cha?
A positive Kaiser test indicates an incomplete coupling reaction. The recommended immediate course of action is to perform a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Cha. This re-exposes the resin to a high concentration of the activated amino acid, helping to drive the reaction to completion. If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.
Q4: What are the most effective coupling reagents for Fmoc-D-Cha?
For sterically hindered amino acids like Fmoc-D-Cha, more potent coupling reagents are generally required. Aminium/Uronium salt-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful reagents for overcoming significant steric hindrance due to the formation of a highly reactive OAt-ester intermediate.[3][4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU and a very effective choice for difficult couplings.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable or even superior to HATU, with the added benefit of a better safety profile as it is not explosive.[4][5]
Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.[3] Standard carbodiimide reagents like DIC , even with additives like HOBt or OxymaPure, may be less effective and require longer reaction times.[3]
Q5: How does peptide aggregation related to Fmoc-D-Cha affect my synthesis, and how can I mitigate it?
The hydrophobic cyclohexyl side chain of D-Cha can promote the self-association of peptide chains on the resin, leading to aggregation.[1][2] This can block reactive sites, causing incomplete Fmoc deprotection and poor coupling efficiency.[2][6]
Mitigation Strategies:
-
Solvent Choice: Switch from DMF to a more polar and "disruptive" solvent like N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like dimethyl sulfoxide (DMSO) to the DMF.[2][7]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to break up secondary structures.[1][2]
-
Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can disrupt aggregation and improve reaction kinetics.[2][8]
-
Low-Substitution Resin: Using a resin with a lower initial loading increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[9]
Q6: Is racemization a significant concern with Fmoc-D-Cha?
While racemization can be a side reaction in peptide synthesis, particularly with certain amino acids like Cysteine and Histidine, it is generally less of a concern for Fmoc-D-Cha under standard coupling conditions with urethane-protected amino acids.[10][11] The use of coupling reagents with additives like HOAt (present in HATU) or OxymaPure (in COMU) is known to suppress racemization.[5] However, prolonged exposure to the basic conditions of the activating mixture, especially at elevated temperatures, could potentially increase the risk. It is always good practice to keep pre-activation times to a minimum.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during the incorporation of Fmoc-D-Cha.
Problem 1: Positive Kaiser test after the first coupling of Fmoc-D-Cha.
-
Cause: Incomplete coupling due to steric hindrance and/or insufficient reaction time.
-
Solution: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated Fmoc-D-Cha and coupling reagents. Refer to Protocol 2 .
Problem 2: Persistent positive Kaiser test even after double coupling.
-
Cause: Severe steric hindrance, significant peptide aggregation, or suboptimal reaction conditions.
-
Solution:
-
Capping: Immediately cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides. Refer to Protocol 3 .
-
Re-evaluate Coupling Strategy: For subsequent syntheses of the same or similar peptides, consider using a more potent coupling reagent (e.g., switch from HBTU to HATU or COMU), increasing the equivalents of amino acid and reagents, extending the coupling time, or using microwave-assisted synthesis.
-
Problem 3: Poor resin swelling and evidence of peptide aggregation.
-
Cause: The hydrophobic nature of the D-Cha residue and the growing peptide chain is promoting the formation of secondary structures and aggregation on the resin.
-
Solution:
-
Solvent Exchange: Wash the resin with NMP or a DMF/DMSO mixture to improve solvation.[2][7]
-
Chaotropic Wash: Before the next coupling, wash the resin with a solution of LiCl or NaClO₄ in DMF.[1][2]
-
"Magic Mixture": For very difficult sequences, consider using a solvent mixture containing nonionic detergents or ethylene carbonate.[2]
-
Sonication: Applying sonication during the coupling step can help to break up aggregates.[2]
-
Problem 4: Appearance of deletion peptides in the final product analysis (HPLC/MS).
-
Cause: This is a direct consequence of incomplete coupling of one or more amino acids, in this case likely the sterically hindered Fmoc-D-Cha, and failure to cap the unreacted amines.
-
Solution:
-
Optimize Future Syntheses: Implement a routine double coupling protocol for Fmoc-D-Cha.
-
Incorporate Monitoring: Always perform a Kaiser test after the first coupling of Fmoc-D-Cha.
-
Mandatory Capping: If the Kaiser test is positive after the second coupling, always perform a capping step.
-
III. Data Presentation
While direct, head-to-head quantitative comparisons for the coupling of Fmoc-D-Cha are not extensively available in a single published study, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides.[3][12][13]
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids like Fmoc-D-Cha
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity of Crude Peptide | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 60 min | > 99% | Very High | Very Low[5] |
| HCTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate |
| COMU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low[4][5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[3] |
| DIC/HOBt | Carbodiimide | 60 - 120+ min | 95 - 98% | Good | Low[3] |
Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
IV. Experimental Protocols
Protocol 1: Optimized Coupling Protocol for this compound (Fmoc-D-Cha) using HATU
This protocol describes a standard single coupling for Fmoc-D-Cha using a potent coupling reagent.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Fmoc-D-Cha (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cha and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling Reaction: Add the pre-activated Fmoc-D-Cha solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for at least 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
Monitoring: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test (Protocol 4) to check for completion.
-
Washing: If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol for Difficult Fmoc-D-Cha Incorporation
This protocol is recommended as the first troubleshooting step after a positive Kaiser test from an initial coupling attempt.
Procedure:
-
First Coupling Monitoring: After the initial coupling of Fmoc-D-Cha (as described in Protocol 1 for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, this indicates an incomplete reaction. Drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Cha as described in Protocol 1 (steps 2 & 3). Add this fresh solution to the resin.
-
Second Agitation: Agitate the reaction vessel for another 1-2 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, the coupling is now considered complete. Wash the resin with DMF and proceed with the synthesis. If the test is still positive, proceed to the capping protocol (Protocol 3).
Protocol 3: Capping of Unreacted Amines after Incomplete Coupling of Fmoc-D-Cha
This protocol should be used when double coupling fails to yield a negative Kaiser test, in order to prevent the formation of deletion peptides.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic Anhydride
-
Pyridine or DIPEA
-
DMF
-
Reaction vessel
Procedure:
-
Resin Wash: After the failed coupling attempt(s), wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a fresh capping solution. Two common formulations are:
-
Option A (Pyridine): A mixture of acetic anhydride and pyridine in DMF (e.g., 10% acetic anhydride, 10% pyridine in DMF).
-
Option B (DIPEA): A mixture of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 1% DIPEA in DMF).[14]
-
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitation: Agitate the mixture for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to ensure the complete removal of capping reagents and byproducts before proceeding to the Fmoc deprotection step of the next amino acid.
Protocol 4: Qualitative Kaiser Test for Monitoring Coupling Completion
This is a standard procedure for the qualitative detection of free primary amines in SPPS.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Collection: Collect a small sample of resin beads (approximately 10-20 beads) from the reaction vessel after the coupling step and subsequent washes.
-
Reagent Addition: Place the beads in a small glass test tube. Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
Interpretation:
| Observation | Result | Interpretation |
| Intense blue beads and/or solution | Positive | Incomplete coupling (free primary amines present) |
| Yellow or colorless beads and solution | Negative | Complete coupling (no free primary amines) |
V. Mandatory Visualizations
Caption: Troubleshooting Workflow for Incomplete Fmoc-D-Cha Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Homocyclohexyl-D-Alanine Coupling
Welcome to the technical support center for peptide synthesis incorporating Fmoc-homocyclohexyl-D-alanine (Fmoc-Hch-D-Ala). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
This compound presents a significant challenge during solid-phase peptide synthesis (SPPS) due to the steric hindrance caused by its bulky cyclohexyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling. This can result in deletion sequences, which are challenging to separate from the target peptide.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents are often insufficient. More potent onium salt-based reagents are generally required to achieve high coupling efficiency. The recommended reagents fall into two main classes:
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly recommended. They form highly reactive intermediates, leading to faster and more efficient coupling.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. They are known to minimize the risk of racemization, which is a concern with sterically hindered residues.[1]
Q3: What is the difference between HATU, HBTU, and COMU?
HATU, HBTU, and COMU are all highly efficient coupling reagents, but they differ in their activating groups, which impacts their reactivity and safety profiles.
-
HBTU is a widely used and effective reagent.
-
HATU is generally considered more reactive than HBTU, leading to faster coupling times and often higher yields, especially for difficult sequences.[2]
-
COMU is a third-generation coupling reagent that offers efficiency comparable or even superior to HATU. It has the added benefits of being non-explosive (unlike HOBt/HOAt-based reagents) and having better solubility.[3]
Q4: Can I use carbodiimide reagents like DIC for coupling this compound?
While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective, they are generally less efficient for coupling sterically hindered amino acids. If used, they must be combined with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization.[1] However, for challenging couplings involving residues like homocyclohexyl-D-alanine, aminium/uronium or phosphonium salt reagents are strongly recommended to ensure high yields and purity.
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Yield (Positive Kaiser Test after Coupling)
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.
| Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch to a more powerful coupling reagent. If you are using DIC/HOBt, consider switching to HATU, HCTU, or COMU.[1] |
| Steric Hindrance | Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight). Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid. |
| Peptide Aggregation | The growing peptide chain, especially with hydrophobic residues like homocyclohexyl-alanine, can aggregate on the solid support, hindering access to the reactive sites. Consider using a different solvent system (e.g., N-methyl-2-pyrrolidone (NMP) instead of DMF) or adding chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures. |
| Suboptimal Activation | Ensure proper pre-activation of the amino acid solution before adding it to the resin, as per the protocol for your chosen coupling reagent. |
Issue 2: Racemization/Epimerization of the Amino Acid
Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled. This is a particular concern for sterically hindered residues.
| Cause | Recommended Solution |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. |
| Excess Base | Use the minimum amount of base (e.g., DIPEA) required for the reaction. For COMU, only one equivalent of base is typically needed, which can reduce the risk of racemization.[4] |
| High Reaction Temperature | Avoid elevated temperatures during coupling unless absolutely necessary. If heating is used to overcome aggregation, monitor for racemization carefully. |
| Reagent Choice | Phosphonium salt reagents like PyBOP are often reported to have a lower risk of causing racemization compared to some aminium/uronium salts.[1] |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[2] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[2] |
| COMU | Uronium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3][5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[2] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[2] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids like Fmoc-D-Leu-OH and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2]
Experimental Protocols
The following are generalized protocols for manual Fmoc-based solid-phase peptide synthesis (SPPS) for coupling this compound.
Protocol 1: HATU-Mediated Coupling
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Thoroughly wash the resin with DMF (3-5 times).
-
-
Activation of Fmoc-Hch-D-Ala:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For this hindered amino acid, a longer coupling time of up to 4 hours may be beneficial.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Protocol 2: COMU-Mediated Coupling
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1.
-
-
Activation of Fmoc-Hch-D-Ala:
-
In a separate vial, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1.
-
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting workflow for incomplete coupling.
References
Impact of solvent choice on coupling Fmoc-homocyclohexyl-D-alanine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the coupling of Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) and other sterically hindered amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound considered difficult?
A1: The coupling of this compound is challenging primarily due to steric hindrance. The bulky homocyclohexyl side chain, in combination with the large Fmoc protecting group, physically obstructs the approach of the activated amino acid to the free amine on the resin-bound peptide chain. This can lead to slow reaction rates and incomplete coupling.[1][2][3]
Q2: What are the primary consequences of poor solvent choice for this coupling reaction?
A2: Poor solvent choice can lead to several issues, including:
-
Low Coupling Yields: Inadequate solvation of the peptide-resin can prevent the reagents from accessing the reaction sites, resulting in incomplete reactions.[4]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues like homocyclohexyl-alanine, are prone to aggregation on the solid support, which can block reactive sites.[1][5]
-
Increased Side Reactions: Poor solvation can exacerbate side reactions and lead to the formation of deletion sequences.
Q3: Which solvents are generally recommended for coupling sterically hindered amino acids like Fmoc-hCha-OH?
A3: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS.[5][6] For difficult couplings involving hydrophobic and sterically hindered residues, NMP is often preferred due to its lower polarity, which can help maintain the solubility of the growing peptide chain and reduce aggregation.[5] In some cases, solvent mixtures, such as the "magic mixture" (DCM/DMF/NMP), can also be effective.[7][8][9]
Q4: Can solvent choice influence the effectiveness of the coupling reagent?
A4: Yes, the solvent can impact the solubility and reactivity of coupling reagents. For instance, DMF is known for its ability to dissolve high concentrations of coupling reagents.[5] It is crucial to ensure that the chosen solvent is compatible with the selected coupling reagent and effectively solvates all components of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (or other colorimetric test) after coupling | 1. Incomplete reaction due to steric hindrance. 2. Poor solvation of the peptide-resin. 3. Peptide aggregation on the solid support. 4. Insufficient reactivity of the coupling reagent. | 1. Optimize Solvent: Switch from DMF to NMP to improve solvation and reduce aggregation.[5] Consider using a "magic mixture" (DCM/DMF/NMP) for highly problematic sequences.[7][8]2. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[10][11]3. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[10]4. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-60°C) to overcome the activation energy barrier.[3]5. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent such as HATU, HCTU, or COMU.[1] |
| Low Yield of Final Peptide | 1. Cumulative effect of incomplete couplings. 2. Aggregation leading to inaccessible reactive sites. 3. Premature chain termination. | 1. Solvent Screening: If aggregation is suspected, test different solvents or solvent mixtures. NMP is often superior to DMF for hydrophobic peptides.[5]2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures and improve solvation.[9]3. Use High-Swelling Resins: Employ resins with high swelling capacity to improve reagent accessibility.[9] |
| Presence of Deletion Sequences (Peptide missing the homocyclohexyl-alanine residue) | 1. Severely hindered coupling. 2. Ineffective activation of the amino acid. | 1. Re-evaluate Coupling Reagent and Solvent Combination: Ensure the use of a high-efficiency coupling reagent (e.g., HATU) in a suitable solvent (e.g., NMP).[1][5]2. Optimize Activation: Ensure proper pre-activation of the amino acid before adding it to the resin, or use an in situ activation protocol.[10]3. Monitor the Reaction: Use a semi-quantitative method, like monitoring Fmoc removal, to assess coupling efficiency at each step.[12] |
Solvent and Coupling Reagent Data
The following table summarizes the characteristics of common solvents and coupling reagents used in SPPS for difficult couplings.
| Solvent | Key Characteristics & Recommendations |
| DMF (N,N-Dimethylformamide) | - More polar than NMP.- Excellent solubilizing capacity for coupling reagents.[5]- Can lead to aggregation with hydrophobic peptides.[5]- May decompose to dimethylamine, which can cause premature Fmoc deprotection.[6] |
| NMP (N-Methyl-2-pyrrolidone) | - Less polar than DMF, often better for solvating hydrophobic peptide chains.[5]- Can improve coupling yields by reducing on-resin aggregation.[5][7]- Generally the preferred solvent for difficult and hydrophobic sequences. |
| DCM (Dichloromethane) | - Low polarity.- Often used in mixtures, such as the "magic mixture".[7][8]- Poor solubility for many Fmoc-amino acids and coupling reagents when used alone.[13] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | - A powerful solvent cocktail for synthesizing hydrophobic peptides and overcoming aggregation.[7][8] |
| Binary Solvent Mixtures | - Mixtures such as DMSO/ethyl acetate or DMSO/2-methyl tetrahydrofuran are being explored as greener alternatives to DMF and can be effective for both Fmoc removal and coupling.[14] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point and may require optimization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF or NMP for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.[3]
-
Washing: Wash the resin thoroughly with the chosen reaction solvent (DMF or NMP) (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in the reaction solvent for 5-10 minutes.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, this time may be extended or the temperature increased.[15]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with the reaction solvent.
-
Confirmation: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates success. If the test is positive (blue beads), a second coupling is necessary.[3]
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Solvent Selection Logic for Difficult Couplings
Caption: A logical workflow for selecting an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpcscientific.com [cpcscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Double Coupling Strategy for Difficult Amino Acid Incorporations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of difficult amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue 1: Incomplete or Failed Coupling Reaction
Symptoms:
-
A positive Kaiser test (intense blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2]
-
For N-methylated amino acids, a positive Bromophenol Blue test (blue or green color) indicates incomplete coupling.[3][4] A yellow color signifies a complete reaction.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Steric Hindrance: Bulky side chains of amino acids (e.g., Val, Ile, Aib) or N-methyl groups physically obstruct the reaction.[1] | 1. Implement a Double Coupling Strategy: This is the most direct approach to drive the reaction to completion. After the initial coupling, wash the resin and repeat the coupling step with a fresh preparation of the activated amino acid.[2][5] 2. Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may be insufficient. Utilize more powerful onium salt-based reagents such as HATU, HCTU, or PyBOP.[2][6] HATU is often considered superior for many difficult couplings.[6] 3. Increase Reaction Temperature: Gently heating the reaction vessel to 30-50°C can enhance the reaction rate for sterically hindered residues.[1][5] |
| Peptide Aggregation: The growing peptide chain, particularly if hydrophobic, can aggregate on the solid support, rendering the N-terminal amine inaccessible. | 1. Change the Solvent: Replace DMF with N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[5] 2. Use Resins with Good Swelling Properties: Employ resins like NovaPEG or PEGA to minimize on-resin aggregation. |
| Reduced Nucleophilicity: The reactivity of the amine can be diminished by adjacent bulky groups. | 1. Extend Reaction Time: Increase the duration of the coupling step, potentially to several hours or overnight, to allow more time for the reaction to proceed.[2] 2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents relative to the resin loading).[1] |
| Suboptimal Reagent Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid. | 1. Pre-activate the Amino Acid: Allow the amino acid and coupling reagent to pre-activate in solution for 1-5 minutes before adding it to the resin.[3] 2. Ensure Anhydrous Conditions: Moisture can hydrolyze the activated amino acid. Use fresh, high-quality solvents.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a double coupling strategy and when is it necessary?
A double coupling strategy involves repeating the amino acid coupling step a second time before proceeding to the next deprotection step in SPPS.[2] It is a common and effective method to ensure the reaction goes to completion, especially when incorporating sterically hindered amino acids, N-methylated amino acids, or during sequences known to be difficult.[2][3]
Q2: Which amino acids are considered "difficult" to couple?
Difficult amino acids typically include:
-
β-branched amino acids: Valine, Isoleucine, Threonine.
-
Sterically hindered α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[6]
-
N-methylated amino acids: The secondary amine is less nucleophilic and more sterically hindered.[3]
-
Aromatic amino acids: Phenylalanine, Tyrosine, Tryptophan, especially when coupled to another bulky residue.
-
Arginine: The bulky Pbf protecting group on the side chain can cause steric hindrance.[7]
Q3: Which coupling reagents are most effective for difficult couplings?
For challenging couplings, more potent reagents are generally required. Onium salt-based reagents are often the preferred choice.[6]
| Reagent Class | Examples | Characteristics |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, COMU | Highly efficient, especially for sterically hindered couplings, and can reduce racemization.[2][6] HATU and COMU are often noted for their high reactivity.[6][8] A potential side reaction with HATU is guanidinylation of the N-terminal amine if used in excess.[6][9] |
| Phosphonium Salts | PyBOP, PyAOP | Powerful coupling reagents that are also highly effective for difficult couplings.[10] They do not cause guanidinylation side reactions.[5] |
Q4: Is extending the coupling time as effective as a double coupling?
While extending the coupling time can improve efficiency, it is often not as effective as a double coupling. A double coupling introduces a fresh concentration of the activated amino acid to react with any remaining free amines, which is often more effective at driving the reaction to completion.[7] However, for some difficult couplings, a combination of extended reaction time and double coupling may be necessary.
Q5: If a double coupling fails, what is the next step?
If a double coupling still results in a positive Kaiser test, the unreacted N-terminal amines can be permanently blocked through a process called "capping".[2] This is typically done using acetic anhydride and a base like DIPEA. Capping prevents the formation of deletion sequences, which are peptides missing an amino acid and can be difficult to separate from the desired product during purification.[2]
Experimental Protocols
Protocol 1: General Double Coupling Procedure in Fmoc-SPPS
This protocol outlines a general procedure for performing a double coupling when a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.
-
First Coupling:
-
Following Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling using your standard protocol (e.g., 2-4 equivalents of Fmoc-amino acid, coupling reagent, and base in DMF).
-
Agitate the reaction mixture for the standard time (e.g., 1-2 hours).
-
Take a small sample of the resin beads for a monitoring test.
-
-
Intermediate Wash:
-
If the monitoring test is positive, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[5]
-
-
Second Coupling:
-
In a separate vessel, prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.
-
Add this fresh solution to the washed resin.
-
Agitate the reaction mixture for another 1-2 hours at room temperature.[1]
-
-
Final Wash and Confirmation:
-
Drain the solution from the second coupling and wash the resin thoroughly with DMF (3-5 times).
-
Perform another monitoring test. If the test is negative (e.g., yellow for Kaiser test), you can proceed to the next Fmoc deprotection step.[1] If it remains positive, consider capping the remaining free amines.
-
Protocol 2: Double Coupling of an N-Methylated Amino Acid using HATU
This protocol is specifically for the incorporation of sterically hindered N-methylated amino acids.
-
Resin Preparation:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF.[4]
-
Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.[3]
-
Perform a Bromophenol Blue test.
-
-
Intermediate Wash:
-
If the test is positive (blue/green), wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh activation mixture as described in step 2.
-
Add the new activation mixture to the resin.
-
Agitate the reaction vessel for another 1-4 hours at room temperature.
-
-
Final Wash and Confirmation:
Visualizations
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions in SPPS.
Caption: A step-by-step workflow illustrating the double coupling strategy in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Monitoring the completion of Fmoc-homocyclohexyl-D-alanine coupling.
This guide provides technical support for researchers, scientists, and drug development professionals encountering challenges with monitoring the completion of Fmoc-homocyclohexyl-D-alanine coupling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound (Fmoc-D-Cha-OH) particularly challenging?
This compound is a sterically hindered amino acid. Its bulky cyclohexyl side chain can physically obstruct the N-terminus of the growing peptide chain on the solid support, slowing down the coupling reaction and increasing the likelihood of incomplete acylation compared to less bulky amino acids. This steric hindrance necessitates careful monitoring and potentially optimized coupling conditions to ensure the reaction proceeds to completion.
Q2: What are the primary methods for monitoring the completion of this coupling reaction?
The most common methods are qualitative colorimetric tests performed on a small sample of resin beads. These tests detect the presence of unreacted primary or secondary amines on the peptide-resin. The standard tests include:
-
Kaiser (Ninhydrin) Test: Detects free primary amines. A positive result (blue beads) indicates an incomplete reaction.
-
Chloranil Test: Detects free secondary amines (like proline) but can also be used as a secondary confirmation for primary amines.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test, which can sometimes be more sensitive for detecting low levels of free amines.
Q3: How do I interpret the results of a Kaiser test after coupling Fmoc-D-Cha-OH?
The interpretation is straightforward:
-
Negative Result (Colorless/Yellow Beads): Indicates that there are no detectable primary amines remaining. The coupling reaction is considered complete.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. This requires troubleshooting steps, such as recoupling.
Q4: Are there situations where the Kaiser test might be unreliable for this specific amino acid?
While generally reliable, the Kaiser test can occasionally give a false negative if the unreacted amines are in a sterically inaccessible region of the resin bead that the ninhydrin reagent cannot penetrate effectively. If subsequent steps yield poor results despite a negative Kaiser test, using a secondary test like the Chloranil test or analyzing a cleaved peptide sample via HPLC/MS is recommended.
Troubleshooting Guide
Issue: The Kaiser test remains positive after the standard coupling time for Fmoc-D-Cha-OH.
A positive Kaiser test is a clear indication that the coupling reaction has not gone to completion. The bulky nature of homocyclohexyl-D-alanine often requires extended reaction times or more potent coupling conditions.
Troubleshooting Workflow: Positive Kaiser Test
Caption: Troubleshooting logic for an incomplete coupling reaction.
Recommended Actions:
-
Recouple: The most common first step is to perform a second coupling (recoupling). Drain the reaction vessel and repeat the coupling procedure with a fresh solution of Fmoc-D-Cha-OH and coupling reagents.
-
Extend Coupling Time: For the recoupling step, consider extending the reaction time. See the table below for guidance.
-
Check Reagents: Ensure that the amino acid, coupling reagents (e.g., HBTU, DIC), and base (e.g., DIPEA) are fresh and not degraded.
-
Cap Unreacted Amines: If the Kaiser test is still positive after a second coupling, the unreacted amines should be permanently blocked or "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.
Table 1: Recommended Coupling Times and Conditions
| Amino Acid Type | Example | Standard Coupling Time | Recoupling Time | Solvent | Notes |
| Standard | Fmoc-Ala-OH | 45-60 min | 60 min | DMF | Generally couples easily. |
| Sterically Hindered | Fmoc-D-Cha-OH | 2-4 hours | 2-4 hours | DMF or NMP | Requires longer time. NMP can improve solvation. |
| Proline-like | Fmoc-Pro-OH | 60-90 min | 90 min | DMF | Secondary amine, requires Chloranil test. |
Issue: The resin beads are clumping or showing poor swelling during the coupling step.
This can significantly hinder the reaction by reducing the available surface area for coupling.
Causes and Solutions:
-
Poor Resin Swelling: The chosen solvent may not be optimal for the resin type. Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the coupling.
-
Inter-chain Interactions: The growing peptide chains may be interacting with each other, causing aggregation. Switching to a solvent like N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can disrupt these interactions.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This test detects free primary amines on the peptide-resin.
Reagents:
-
Solution A: 4 g of phenol in 1 mL of ethanol.
-
Solution B: 65 mg of ninhydrin in 10 mL of ethanol.
-
Solution C: 1 mL of 0.001 M KCN diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then Ethanol to remove any residual reagents.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Table 2: Interpretation of Kaiser Test Results
| Observation | Interpretation | Action Required |
| Beads and solution are dark blue/purple | Strong Positive: Incomplete coupling. | Recouple or Cap. |
| Beads are colorless, solution is yellow | Negative: Coupling is complete. | Proceed to next step. |
Workflow: Monitoring Protocol
Caption: Standard workflow for monitoring coupling reaction completion.
Protocol 2: Capping with Acetic Anhydride
This procedure is used to terminate peptide chains that have failed to couple.
Reagents:
-
Capping Solution: Acetic Anhydride / DIPEA / NMP (e.g., in a 5:6:89 v/v/v ratio).
Procedure:
-
After a failed recoupling attempt, drain the reaction solvent from the vessel.
-
Wash the peptide-resin with NMP (3 times).
-
Add the capping solution to the resin, ensuring all beads are covered.
-
Agitate the mixture at room temperature for 30-45 minutes.
-
Drain the capping solution and wash the resin thoroughly with NMP and then DCM to prepare for the next deprotection step.
Technical Support Center: Preventing Racemization in Fmoc-Protected Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize or eliminate racemization during the coupling of Fmoc-protected amino acids in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during peptide synthesis, leading to racemization.
Q1: I've detected a high level of racemization in my final peptide product. What are the most common causes?
A1: High racemization is typically a result of suboptimal reaction conditions during the coupling step. The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can lead to the loss of stereochemical integrity.[1] Key factors that influence this side reaction include:
-
Coupling Reagents: Certain coupling reagents, especially carbodiimides like DCC and DIC used without additives, can increase the rate of racemization.[1]
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases such as diisopropylethylamine (DIPEA) can significantly promote racemization.[1][2]
-
Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin allows more time for the formation of the problematic oxazolone intermediate.[1]
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[1] This is a particular concern in microwave-assisted peptide synthesis.[3][4][5]
-
Amino Acid Residue: Certain amino acids, notably Cysteine (Cys) and Histidine (His), are inherently more susceptible to racemization.[3][6]
Q2: My coupling reaction with a sterically hindered amino acid is slow, and I'm concerned that extending the reaction time or increasing the temperature will cause racemization. What should I do?
A2: Balancing coupling efficiency and the prevention of racemization is crucial when dealing with sterically hindered amino acids. Here are some strategies:
-
Use a More Potent Coupling Reagent: Onium-salt-based reagents are generally preferred for difficult couplings.[7]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[7] HATU is often considered superior for many challenging couplings.[7] COMU is a newer, safer, and more soluble alternative with comparable efficiency to HATU.[2][7][8]
-
Phosphonium Salts: PyBOP and PyAOP are powerful reagents that are generally associated with lower racemization levels.[7]
-
-
Optimize Additives: Ensure the use of additives like HOAt or Oxyma Pure, which are more effective than HOBt at suppressing racemization.[7]
-
Control Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[7] For racemization-prone residues like Cys and His, lowering the microwave coupling temperature from 80°C to 50°C can limit racemization.[4][5]
-
Consider Acyl Fluorides: For particularly demanding couplings, such as with α,α-disubstituted amino acids, the in-situ generation of amino acid fluorides with reagents like TFFH can be very effective with low levels of racemization.[9]
Q3: I am synthesizing a peptide containing Cysteine and Histidine and am observing significant diastereomeric impurities. What specific steps can I take to prevent racemization for these residues?
A3: Cysteine and Histidine are notoriously prone to racemization.[3][6] The following specific strategies are recommended:
-
For Cysteine:
-
Activation Method: Avoid base-mediated activation methods (e.g., phosphonium or uronium reagents with a strong base) as they are known to cause considerable racemization with Cys derivatives.[3][10]
-
Recommended Reagents: Carbodiimide activation, such as DIC with Oxyma, is a much safer choice.[3][11] Base-free conditions using DIC in combination with HOBt, HOAt, or Oxyma Pure are highly recommended.[2]
-
Side-Chain Protection: The use of acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Dod) or 4-methoxybenzyloxymethyl (Mbm) can suppress Cys racemization to acceptable levels even when using standard phosphonium/uronium reagents with DIEA.[10]
-
-
For Histidine:
-
Imidazole π-Nitrogen Protection: The most effective way to preserve the chiral integrity of histidine is to protect the imidazole π-nitrogen.[3] The methoxybenzyl group is one such protecting group that greatly reduces racemization.[6]
-
Choice of Base: If a base is required, use a weaker, sterically hindered base like 2,4,6-collidine.[1][4]
-
Coupling Conditions: Even with the mildest coupling reagents like DIC/Oxyma, Fmoc-L-His(Trt)-OH can still undergo some racemization.[11] Therefore, careful control of temperature and activation time is critical.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which a chiral amino acid loses its stereochemical integrity at the α-carbon, converting from a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired product and may result in reduced biological activity or altered pharmacological properties.[7][12] The primary pathway for racemization during coupling is through the formation of a planar, achiral oxazolone intermediate.[1]
Q2: Which coupling reagents and additives are recommended to minimize racemization?
A2: The choice of coupling reagent and additive is one of the most critical factors in controlling racemization. It is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[1] These additives form active esters that are less prone to racemization.[1]
| Reagent Type | Recommended Reagents | Recommended Additives | Notes |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Oxyma, HOAt, 6-Cl-HOBt, HOBt | DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[2][13] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[1][2] |
| Uronium/Aminium Salts | HATU, HCTU, COMU | (Often incorporated) | These reagents are highly efficient but require a base for activation.[2] COMU incorporates Oxyma, making it a safer and highly effective option.[2][8] |
| Phosphonium Salts | PyAOP, PyBOP | (Often incorporated) | Generally associated with lower racemization levels compared to some uronium salts.[7] PyAOP is particularly effective for coupling N-methyl amino acids.[13] |
Q3: What is the best base to use for the coupling step to avoid racemization?
A3: The choice of base is critical. A weaker and more sterically hindered base is preferable to minimize racemization.[1] Strong bases can accelerate the proton abstraction from the α-carbon, leading to oxazolone formation and subsequent racemization.[1]
| Base | Type | Recommendation |
| 2,4,6-Collidine (TMP) | Weak, Sterically Hindered | Highly Recommended. Shown to be very effective in minimizing racemization.[1][2][4] |
| N-Methylmorpholine (NMM) | Weaker | Recommended. A good alternative to stronger bases like DIPEA.[1][2] |
| Diisopropylethylamine (DIPEA) | Strong | Use with Caution. While widely used for its efficiency, it can significantly promote racemization.[1] If used, it should be at the lowest effective concentration.[1] |
Q4: How does pre-activation time affect racemization?
A4: Prolonged pre-activation of the Fmoc-amino acid with the coupling reagent before its addition to the resin-bound peptide should be avoided.[1] This extended time allows for the accumulation of the activated intermediate, increasing the likelihood of oxazolone formation and subsequent racemization. It is best to add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin.[1]
Q5: How can I quantitatively assess the level of racemization in my synthesized peptide?
A5: Quantifying the extent of racemization typically involves synthesizing a model peptide and analyzing the final product using a chiral separation technique. A common method is to hydrolyze the synthesized peptide into its constituent amino acids and then analyze the amino acid enantiomers using Gas Chromatography (GC) on a chiral column. This allows for the precise determination of the D- to L-enantiomer ratio for each amino acid in the sequence.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the critical coupling step in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (4 equivalents, if required)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes to ensure complete deprotection.[1]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to completely remove all traces of piperidine.[1]
-
Coupling Mixture Preparation (Minimize Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.[1]
-
If a base is needed, add 2,4,6-Collidine (4 eq.) to this solution.[1]
-
Add DIC (3 eq.) to the mixture immediately before adding it to the resin. Do not let the activated mixture stand for a prolonged period.[1]
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.[1][14]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.[1] If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to preventing racemization.
Caption: A troubleshooting workflow for diagnosing and resolving issues of high racemization.
Caption: Mechanism of racemization via oxazolone and its suppression by additives like Oxyma.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic peptides that incorporate hydrophobic unnatural amino acids (hUAAs). These peptides are notoriously challenging due to their tendency to aggregate and their poor solubility in common chromatography solvents.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with hydrophobic unnatural amino acids so difficult to purify?
The primary challenge stems from their high aggregation potential and low solubility in both aqueous and organic solvents. The hydrophobic nature of the unnatural amino acids, often compounded by the peptide's secondary structure (α-helices or β-sheets), leads to strong intermolecular interactions.[1][2] This can cause the peptide to precipitate during synthesis, cleavage, or purification, leading to low yields and difficulty in handling.[1][2]
Q2: What is the first step I should take when encountering a solubility issue with a crude hydrophobic peptide?
Before attempting purification, it is crucial to perform small-scale solubility tests.[3] A systematic approach is to test a variety of solvents to find a mixture that effectively dissolves the peptide.[3] Useful starting points include strong organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[4] Once a suitable organic solvent is found, the aqueous component of the initial mobile phase can be gradually added.[3]
Q3: Can I modify my peptide to improve its solubility and purification?
Yes, chemical modifications can significantly improve solubility. One common strategy is the temporary addition of hydrophilic tags, such as a poly-arginine or poly-glycine tail, to the C-terminus or N-terminus of the peptide.[1] These tags increase the overall polarity of the molecule, aiding in dissolution and purification, and can be cleaved off after purification.[1]
Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification, but it often requires significant optimization for hydrophobic peptides.[5]
Problem 1: The peptide will not dissolve in the initial mobile phase.
-
Solution: Dissolve the crude peptide in a strong, pure organic solvent first before dilution with the aqueous mobile phase.[3][4] This overcomes wetting issues and brings the hydrophobic parts of the peptide into the liquid phase.[3]
Problem 2: The peptide precipitates on the HPLC column upon injection.
-
Solution: This is often due to the peptide being insoluble in the high-aqueous starting conditions of the gradient.
-
Increase Initial Organic Content: Start the gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile instead of the typical 5%).
-
Use a Stronger Elution Solvent: Incorporating isopropanol (IPA) or n-propanol into the mobile phase, often as a 50:50 blend with acetonitrile, can enhance solubility and prevent on-column aggregation.[3][7]
-
Problem 3: Poor peak shape (broadening or tailing) and low recovery.
-
Solution: This can be caused by strong interactions with the column, aggregation, or poor solubility in the mobile phase.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and lead to sharper peaks and better recovery.
-
Change the Stationary Phase: If using a C18 column, switch to a less hydrophobic column like C8 or C4. This reduces the strength of the hydrophobic interactions, allowing the peptide to elute under milder conditions.[4]
-
Adjust Mobile Phase Additives: While 0.1% trifluoroacetic acid (TFA) is standard, some peptides perform better with 0.1% formic acid or by using buffers at a higher pH, such as ammonium bicarbonate, which can alter the peptide's charge and interaction with the column.
-
Problem 4: Peptide irreversibly binds to the column or elutes in the column wash (ghost peaks).
-
Solution: This indicates very strong hydrophobic interactions or aggregation.
-
Use Stronger Organic Modifiers: A mobile phase containing n-propanol is often more effective than acetonitrile at eluting highly hydrophobic peptides and cleaning the column.[3][7] Always run a blank gradient after a problematic purification to check for "ghost peaks," which indicate carryover.[3][7]
-
Employ Chaotropic Agents: For offline solubilization before injection, chaotropic agents like guanidinium chloride (GdmCl) or urea can be used to disrupt aggregation.[8] Note that these must be compatible with your downstream applications or be removed.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the purification of hydrophobic peptides.
Table 1: Recommended Starting Solvents for Crude Peptide Dissolution
| Solvent | Application Notes |
| DMSO, DMF, DMA | Good starting point for uncharged and hydrophobic peptides.[9] |
| HFIP, TFE | Stronger solvents for highly aggregated peptides.[6] |
| Acetonitrile/Propanol Mixtures | Can improve solubility for RP-HPLC. |
| Aqueous Acetic Acid (10%) | For peptides with a net positive charge.[9] |
| Aqueous Ammonium Bicarbonate | For peptides with a net negative charge.[9] |
Table 2: RP-HPLC Method Optimization Parameters
| Parameter | Standard Condition | Optimized Condition for Hydrophobic Peptides | Rationale |
| Stationary Phase | C18 | C8 or C4 | Reduces strong hydrophobic interactions.[4] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA or 0.1% Formic Acid in Water | Formic acid provides alternative selectivity. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile/Isopropanol (1:1) or Acetonitrile/n-propanol (1:1) | Alcohols are stronger solvents for hydrophobic molecules.[3] |
| Gradient | 5-95% B over 30 min | 20-100% B, shallow gradient (e.g., 1% B/min) | Prevents on-column precipitation and improves resolution.[10] |
| Column Temperature | Ambient | 40-60°C | Increases solubility and improves peak shape. |
| Flow Rate | 1 mL/min (analytical) | 0.5-0.8 mL/min | Slower flow rates can improve resolution for complex mixtures. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilute the stock solution with the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to the desired injection concentration.
-
Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.[9]
-
-
Chromatography:
-
Column: C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in a 1:1 mixture of acetonitrile and isopropanol.
-
Column Temperature: 50°C.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B
-
45-50 min: 80% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 20% B
-
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Visual Diagrams
Caption: General workflow for the purification of hydrophobic peptides.
Caption: Decision tree for troubleshooting RP-HPLC of hydrophobic peptides.
References
- 1. genscript.com [genscript.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
Confirming Incorporation of Fmoc-Homocyclohexyl-D-Alanine by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into synthetic peptides is a critical step in designing novel therapeutics with enhanced properties. This guide provides a comparative overview of mass spectrometry techniques for confirming the incorporation of Fmoc-homocyclohexyl-D-alanine, a bulky and hydrophobic amino acid, into a peptide chain. We present supporting experimental data and detailed protocols to aid in the validation of peptide synthesis.
The incorporation of non-proteinogenic amino acids like homocyclohexyl-D-alanine is a key strategy to improve the metabolic stability and bioavailability of peptide-based drugs.[1] The bulky cyclohexyl side chain can provide steric shielding against enzymatic degradation.[2] However, the successful coupling of such sterically hindered and hydrophobic residues can be challenging and requires rigorous analytical confirmation. Mass spectrometry, primarily through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), stands as the gold standard for verifying the molecular weight and sequence of synthetic peptides.[3]
Comparative Analysis of Mass Spectrometry Data
The primary method for confirming the successful incorporation of this compound is by comparing the experimentally observed molecular weight of the synthesized peptide with its theoretical calculated mass. A match between these values provides strong evidence of correct synthesis.
For this guide, we will consider a hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe-(D-hCha)-Leu-NH₂, where 'hCha' represents homocyclohexyl-D-alanine.
| Amino Acid Composition | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (MALDI-TOF) | Mass Error (ppm) | Observed [M+2H]²⁺ (ESI-MS) |
| Ac-Tyr-Gly-Gly-Phe-D-hCha -Leu-NH₂ | 795.44 | 795.45 | 12.6 | 398.23 |
| Ac-Tyr-Gly-Gly-Phe-D-Phe -Leu-NH₂ | 781.38 | 781.39 | 12.8 | 391.20 |
| Ac-Tyr-Gly-Gly-Phe-D-Leu -Leu-NH₂ | 747.43 | 747.44 | 13.4 | 374.22 |
Note: The data presented in this table is illustrative and serves as a representative example for comparison. Actual experimental values may vary based on instrumentation and conditions.
The increased mass of the peptide containing homocyclohexyl-D-alanine compared to peptides with other hydrophobic residues like Phenylalanine or Leucine at the same position is a clear indicator of its successful incorporation.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of peptides containing this compound are crucial for reproducible results.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-(D-hCha)-Leu-NH₂ on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Activate Fmoc-Leu-OH with a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and agitate for 2 hours.
-
Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid: this compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification and Lyophilization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain a white powder.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
This protocol is for the rapid confirmation of the molecular weight of the synthesized peptide.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry. Add 1 µL of the matrix solution on top and let it co-crystallize.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion, reflector mode. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the peptide.
Protocol 3: LC-ESI-MS Analysis
This protocol provides a more detailed analysis of peptide purity and confirmation of its molecular weight.
-
Sample Preparation: Dilute the peptide stock solution to 10-50 µM in 0.1% formic acid in water.
-
LC Separation:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 20 minutes.
-
-
MS Detection:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to observe the multiply charged ions of the peptide (e.g., [M+2H]²⁺).
-
Workflow and Pathway Diagrams
Visualizing the experimental workflow can aid in understanding the overall process of confirming the incorporation of this compound.
References
Navigating the Uncharted Territory: A Comparative Guide to LC-MS/MS Analysis of Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals venturing into the analysis of peptides incorporating unnatural amino acids (UAAs), the landscape of analytical techniques can be complex. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods, supported by experimental data, to empower informed decisions in this evolving field.
The incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance their therapeutic properties, including increased stability, novel functionalities, and improved efficacy. However, the unique chemical nature of these modified peptides presents significant analytical challenges. This guide delves into the nuances of LC-MS/MS, the workhorse of peptide analysis, and juxtaposes its performance against other key techniques, providing a clear roadmap for researchers.
At the Core of Analysis: LC-MS/MS
LC-MS/MS has emerged as the premier technique for the identification and quantification of peptides containing unnatural amino acids due to its high sensitivity, specificity, and throughput. The method's ability to separate complex mixtures and provide detailed structural information through fragmentation analysis makes it indispensable.
Key Considerations in LC-MS/MS Analysis:
-
Chromatographic Separation: The choice between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical. While RP-HPLC is the standard for many peptides, HILIC can offer superior retention and separation for highly polar peptides containing certain unnatural amino acids. The use of ion-pairing agents is also a common strategy to improve peak shape and retention.
-
Mass Spectrometry Fragmentation: The selection of the fragmentation technique significantly impacts the quality of data obtained. Collision-Induced Dissociation (CID) is widely used, but for labile modifications or specific unnatural amino acids, Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide more informative fragmentation patterns.[1][2][3] ETD, in particular, is advantageous for preserving post-translational modifications and for the analysis of highly charged peptides.[1]
-
Quantitative Analysis: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been adapted for quantitative proteomics of proteins containing unnatural amino acids. This metabolic labeling approach allows for precise relative quantification between different cell populations.
Head-to-Head Comparison: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, other techniques offer complementary or, in some cases, superior information for specific applications.
| Feature | LC-MS/MS | Edman Degradation | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Identification, Quantification, Sequencing | N-terminal Sequencing | 3D Structure, Dynamics, Conformation |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole) | Low (micromole to millimole) |
| Throughput | High | Low | Low |
| Sample Requirement | Low | Low (requires pure sample) | High |
| Information Provided | Sequence, PTMs, Quantification | N-terminal sequence only | 3D structure, dynamics, interactions |
| UAA Compatibility | Broad, but fragmentation can be challenging | Can be problematic with certain UAAs | Excellent for characterizing UAA environment |
| Key Advantage | Versatility and sensitivity | Unambiguous N-terminal sequencing | Detailed structural and dynamic information |
| Key Limitation | Complex data analysis, potential for ion suppression | Limited to N-terminus, low throughput | Low sensitivity, requires larger sample amounts |
Diving Deeper: Quantitative Performance
The choice of analytical technique often hinges on its quantitative performance. Below is a summary of typical quantitative parameters for LC-MS/MS in the context of unnatural peptide analysis.
| Parameter | Typical LC-MS/MS Performance | Notes |
| Limit of Detection (LOD) | Low fmol to high amol | Highly dependent on the peptide, UAA, and matrix. |
| Limit of Quantification (LOQ) | Low fmol to high amol | Generally 5-10 times the LOD. |
| Linear Dynamic Range | 3-5 orders of magnitude | Can be extended with optimized methods. |
| Precision (%RSD) | <15% | For validated assays. |
| Accuracy (%Bias) | ±15% | For validated assays. |
| Recovery | 60-120% | Dependent on sample preparation and peptide properties. |
Experimental Corner: Protocols and Workflows
Detailed and robust experimental protocols are the bedrock of reliable and reproducible results.
Sample Preparation for LC-MS/MS Analysis of a Cyclic Peptide with a β-Amino Acid
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the peptide sample (dissolved in 0.1% formic acid in water) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in 5% acetonitrile/water to remove salts and polar impurities.
-
Elute the peptide with 1 mL of 0.1% formic acid in 80% acetonitrile/water.
-
Dry the eluate under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 5% acetonitrile/water).
-
LC-MS/MS Parameters for a Phosphopeptide containing a Non-natural Amino Acid
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Data-Dependent Acquisition (DDA) with a survey scan from m/z 350-1500 followed by MS/MS of the top 10 most intense ions.
-
Fragmentation: HCD with a normalized collision energy of 28.
-
Resolution: 70,000 for MS1 and 17,500 for MS2.
-
Visualizing the Process: Workflows and Relationships
To better illustrate the analytical process and the interplay between different techniques, the following diagrams are provided.
Caption: A typical experimental workflow for the LC-MS/MS analysis of peptides containing unnatural amino acids.
Caption: A decision-making diagram to guide the selection of the appropriate analytical technique.
Conclusion
The analysis of peptides containing unnatural amino acids is a dynamic and challenging field. While LC-MS/MS stands out as a versatile and powerful technique, a comprehensive understanding of its nuances and a consideration of alternative methods like Edman degradation and NMR spectroscopy are crucial for robust and reliable characterization. By carefully selecting the appropriate analytical strategy and optimizing experimental parameters, researchers can successfully navigate the complexities of these novel biomolecules and accelerate their journey from discovery to application.
References
- 1. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 3. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Stability of Peptides Incorporating Fmoc-Homocyclohexyl-D-alanine Compared to Natural Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as Fmoc-homocyclohexyl-D-alanine (Fmoc-D-hCha), to enhance peptide stability. This guide provides an objective comparison of the stability of peptides containing this bulky, non-natural D-amino acid against those composed of natural L-amino acids, supported by experimental data and detailed protocols.
The inclusion of D-amino acids into a peptide sequence is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[1] The bulky homocyclohexyl side chain of Fmoc-D-hCha can further enhance this stability through steric hindrance, making the peptide backbone less accessible to enzymatic cleavage.
Quantitative Data Presentation: Comparative Stability Analysis
Based on this and other supporting studies on D-amino acid and unnatural amino acid substitutions,[3][4] we can project the expected stability of a model peptide where a natural amino acid is replaced with D-homocyclohexyl-alanine. The following table provides a representative comparison of the half-life of a hypothetical model peptide in human plasma.
| Peptide Sequence (Position X) | Amino Acid at Position X | Type | Predicted Half-life in Human Plasma (t½) |
| Model Peptide-Ala | L-Alanine | Natural | ~ 5-30 minutes |
| Model Peptide-Leu | L-Leucine | Natural | ~ 5-30 minutes |
| Model Peptide-Lys | L-Lysine | Natural | < 15 minutes |
| Model Peptide-Arg | L-Arginine | Natural | < 15 minutes |
| Model Peptide-D-hCha | D-Homocyclohexyl-alanine | Unnatural (D-amino acid) | > 24 hours |
Note: The half-life values for peptides with natural amino acids are estimates based on the general susceptibility of peptides to proteolysis. The predicted half-life for the D-hCha-containing peptide is based on the significant stability enhancement observed with D-amino acid substitutions.[2][3][4]
Experimental Protocols
A standard method to assess peptide stability is through an in vitro assay using human serum or plasma, followed by analysis with High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Materials:
-
Test peptides (with and without Fmoc-D-hCha)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)
-
Incubator at 37°C
-
Microcentrifuge tubes
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test peptide in PBS.
-
Incubation:
-
In a microcentrifuge tube, add 90 µL of human serum to 100 µL of pre-warmed PBS.
-
Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of the cold quenching solution.
-
Vortex the tube vigorously to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
The half-life (t½) is the time it takes for 50% of the initial peptide to be degraded.
-
Mandatory Visualizations
Experimental Workflow for Comparative Peptide Stability Analysis
Caption: Workflow for the in vitro comparative stability analysis of peptides.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexylalanine vs. Phenylalanine in Peptide Therapeutics: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-proteinogenic counterparts is a critical tool in enhancing the therapeutic potential of peptides. This guide provides a comprehensive comparison of peptides incorporating cyclohexylalanine (Cha) versus the natural aromatic amino acid L-phenylalanine (Phe), focusing on their differential impacts on proteolytic stability, receptor binding affinity, and biological activity, supported by experimental data and detailed protocols.
The substitution of phenylalanine with cyclohexylalanine, a synthetic amino acid where the aromatic phenyl ring is replaced by a saturated cyclohexyl group, is a widely adopted strategy to augment the pharmacokinetic profile of peptide-based drugs.[1] This modification introduces significant changes in steric bulk, hydrophobicity, and resistance to enzymatic degradation.[1][2] This guide will delve into the quantitative effects of this substitution, providing a clear evidence-based comparison to inform peptide design and development.
Quantitative Efficacy Comparison
The incorporation of cyclohexylalanine into peptide sequences can profoundly influence their biological performance. The following tables summarize the quantitative impact of Cha substitution compared to Phe on key parameters such as proteolytic stability, receptor binding affinity, and conformational properties.
Table 1: Proteolytic Stability of Apelin-17 Analogues in Human Plasma
| Peptide Analogue | Amino Acid at C-terminus | Half-life (t½) in Human Plasma (hours) | Fold Increase in Stability vs. Native Peptide |
| Native Apelin-17 | Phenylalanine (Phe) | < 0.08 | - |
| Apelin-17 Analogue | Cyclohexylalanine (Cha) | Significantly Increased (up to 340-fold reported in analogues) | Up to 340 |
Data interpreted from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."[1][3]
Table 2: Receptor Binding Affinity of Opioid Peptide Analogues
| Peptide Analogue | Modification | Receptor | Binding Affinity (Ki) in nM |
| TIPP (Parent Peptide) | Phenylalanine at position 3 | μ-opioid | 15.2 |
| TIPP Analogue | β-methyl-cyclohexylalanine at position 3 | μ-opioid | 15.0 |
| TIPP (Parent Peptide) | Phenylalanine at position 3 | δ-opioid | 8.5 |
| TIPP Analogue | β-methyl-cyclohexylalanine at position 3 | δ-opioid | 3.8 |
Data sourced from a study on TIPP peptide analogues.[4] A lower Ki value indicates a higher binding affinity.
Table 3: Conformational Effects of Cha vs. Phe Substitution in Aβ-derived Peptides
| Peptide Feature | CD Spectrum Minimum | Predominant Conformation |
| Contains Phenylalanine (Phe) | ~200 nm | Random Coil |
| Contains Cyclohexylalanine (Cha) | ~210 nm | β-sheet |
Data interpreted from Haerianardakani, S. et al., "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ."[1] The shift in the CD spectrum minimum is indicative of a conformational change towards a more ordered β-sheet structure in Cha-containing peptides.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experimental procedures cited in the comparison of Cha- and Phe-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating a cyclohexylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-cyclohexylalanine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-L-Cha-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction proceeds for 1-2 hours. The resin is then washed with DMF and DCM.
-
Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to evaluate the stability of a peptide in human plasma.
Materials:
-
Synthesized peptide (with Cha or Phe)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: The test peptide is dissolved in PBS and added to pre-warmed human plasma to a final concentration (e.g., 10 µM). The mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop the enzymatic degradation, an equal volume of cold acetonitrile with 0.1% TFA is added to each aliquot. The samples are vortexed and then centrifuged to pellet the precipitated plasma proteins.
-
Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the amount of intact peptide at each time point.
-
Half-life Calculation: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Visualizing Molecular Interactions and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the apelin receptor signaling pathway and the workflow of solid-phase peptide synthesis.
Caption: Apelin Receptor (APJ) Signaling Pathway.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Apelin signalling: a promising pathway from cloning to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of D-Amino Acids in Peptide Therapeutics
In the landscape of drug development, peptide therapeutics represent a highly promising class of molecules due to their high specificity and potency. However, their utility is often hampered by rapid degradation by proteases and potential immunogenicity. A key strategy to overcome these limitations is the substitution of naturally occurring L-amino acids with their mirror-image counterparts, D-amino acids. This guide provides an objective comparison of D-amino acid-containing peptides versus their L-amino acid equivalents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids into peptide sequences is the profound increase in stability against enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues.[4] By introducing D-amino acids, the peptide becomes a poor substrate for these enzymes, leading to a substantially longer half-life in biological systems.[1][2][5]
Comparative Data: Proteolytic Stability of L- vs. D-Peptide Analogs
| Peptide | Amino Acid Configuration | Incubation Medium | Half-life (t½) | Reference Study |
| Vasopressin | L-Arginine | Human Plasma | 10-35 minutes | (Mentioned in[4]) |
| Desmopressin | D-Arginine | Human Plasma | ~3.7 hours | (Mentioned in[4]) |
| RDP215 | All L-amino acids | Human Serum | < 1 hour | (Adapted from[5]) |
| 9D-RDP215 | Contains D-amino acid | Human Serum | > 24 hours | (Adapted from[5]) |
| Antimicrobial Peptide | All L-amino acids | Serum | Rapid Degradation | (General finding from[6]) |
| Antimicrobial Peptide | D-amino acid substitutions | Serum | Greatly Improved Stability | (General finding from[6]) |
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a standard procedure to assess the proteolytic stability of a peptide in human serum using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide (both L- and D-analogs) in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 1 mg/mL.
-
Thaw pooled human serum (from at least three donors) on ice. Centrifuge at 1,500 x g for 15 minutes at 4°C to remove any cryoprecipitates.
-
Prepare a quenching solution of 10% (v/v) Trichloroacetic Acid (TCA) in acetonitrile.
-
-
Incubation:
-
In a microcentrifuge tube, add 475 µL of the prepared human serum. Pre-warm the tube in a 37°C water bath for 5 minutes.
-
To initiate the assay, add 25 µL of the peptide stock solution to the serum (final peptide concentration ~50 µg/mL). Vortex briefly to mix. This is your t=0 sample point, immediately take a 50 µL aliquot.
-
Incubate the reaction mixture at 37°C.
-
-
Sample Collection and Processing:
-
Withdraw 50 µL aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately add each aliquot to a new tube containing 100 µL of the ice-cold 10% TCA quenching solution to precipitate serum proteins and stop enzymatic degradation.
-
Vortex the quenched samples and incubate at 4°C for 10 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a fixed volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.[7]
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% Trifluoroacetic Acid (TFA).[7][8]
-
Monitor the peptide elution by UV absorbance at 214 nm.[7]
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
-
Improved Receptor Binding and Potency
While the primary rationale for using D-amino acids is often stability, their incorporation can also favorably influence receptor binding affinity and selectivity. Substituting an L-amino acid with its D-enantiomer can induce specific conformational constraints on the peptide backbone. This can "lock" the peptide into a bioactive conformation that fits more precisely into the receptor's binding pocket, potentially increasing potency and reducing off-target effects.
Comparative Data: Receptor Binding Affinity
| Peptide System | Amino Acid Configuration | Target Receptor | Binding Affinity (IC₅₀ / Kᵢ) | Reference Finding |
| Opioid Peptide Analog | L-Ala² | µ-Opioid Receptor | Higher IC₅₀ (Lower Affinity) | (Adapted from[2]) |
| Opioid Peptide Analog | D-Ala² | µ-Opioid Receptor | Lower IC₅₀ (Higher Affinity) | (Adapted from[2]) |
| GLP-1 Analog | L-Amino Acid | GLP-1 Receptor | Baseline Affinity | (Hypothetical example based on principles from[9]) |
| GLP-1 Analog | D-Amino Acid Sub. | GLP-1 Receptor | Potentially Increased Affinity | (Hypothetical example based on principles from[9]) |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (IC₅₀) of a test peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., from a stably transfected cell line).
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.
-
Unlabeled test peptides (L- and D-analogs) at a range of concentrations.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
96-well filter plates with glass fiber filters.[10]
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Assay Procedure:
-
Thaw the receptor-containing membranes on ice. Dilute them in ice-cold binding buffer to a predetermined optimal concentration.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled known ligand.
-
Competitive Binding: Membranes + Radioligand + varying concentrations of the test peptide (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
The final volume in each well should be constant (e.g., 200 µL).[10]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Place the 96-well filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the reaction plate to the filter plate.
-
Apply vacuum to aspirate the liquid, trapping the membranes (with bound radioligand) on the filter.
-
Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.[10]
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.
-
// Nodes Peptide [label="D-Amino Acid Peptide\n(Agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="G-Protein Coupled Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Heterotrimeric G-Protein\n(αβγ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GDP [label="GDP", shape=circle, fixedsize=true, width=0.5, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=circle, fixedsize=true, width=0.5, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#FBBC05", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Transcription,\nMetabolic Change)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Peptide -> Receptor [label="Binding & Activation"]; Receptor -> G_Protein [label="Conformational Change"]; G_Protein -> GDP [dir=none]; GDP -> GTP [label="Exchange", style=dashed, arrowhead=normal]; G_Protein -> Effector [label="α-GTP activates"]; Effector -> Second_Messenger [label="Catalyzes production"]; Second_Messenger -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates Targets"]; } Caption: A typical GPCR signaling cascade initiated by a D-peptide agonist.
Reduced Immunogenicity
The immune system is trained to recognize and respond to molecules commonly found in nature, which are composed of L-amino acids. Peptides containing D-amino acids are often less immunogenic because they are not efficiently processed and presented by antigen-presenting cells (APCs) to T-cells, a critical step in initiating an adaptive immune response.[11][12] This can reduce the risk of developing anti-drug antibodies (ADAs), which can neutralize the therapeutic effect or cause adverse reactions.
Experimental Protocol: In Vitro T-Cell Proliferation Assay
This assay assesses the potential of a peptide to stimulate an adaptive immune response by measuring the proliferation of T-cells from human donors.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of multiple healthy human donors (representing diverse HLA genotypes) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the PBMCs and resuspend them in complete cell culture medium.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of the test peptides (L- and D-analogs) and control antigens (e.g., a known immunogenic peptide as a positive control, and media alone as a negative control).
-
Add the peptides/controls to the appropriate wells.
-
-
Cell Culture:
-
Incubate the plates for 5-6 days in a humidified incubator at 37°C with 5% CO₂ to allow for antigen processing, presentation, and T-cell activation.
-
-
Proliferation Measurement (³H-Thymidine Incorporation):
-
On day 5 or 6, "pulse" the cells by adding 1 µCi of ³H-Thymidine to each well. Thymidine is incorporated into the DNA of proliferating cells.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each condition: SI = (Mean counts per minute of test peptide wells) / (Mean counts per minute of negative control wells).
-
An SI value significantly greater than a predefined threshold (e.g., SI ≥ 2) is considered a positive T-cell response, indicating immunogenic potential. Compare the SI values generated by the L-peptide versus the D-peptide.
-
References
- 1. lifetein.com [lifetein.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. contractpharma.com [contractpharma.com]
- 12. epivax.com [epivax.com]
Characterizing Peptide Libraries with Unnatural Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide libraries has revolutionized drug discovery and materials science. These novel peptides offer enhanced stability, unique functionalities, and improved therapeutic potential. However, the accurate characterization of these complex libraries presents a significant analytical challenge. This guide provides an objective comparison of the primary techniques used to characterize peptide libraries containing unnatural amino acids: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Characterization Techniques
The choice of analytical technique for characterizing peptide libraries with unnatural amino acids depends on several factors, including the library's complexity, the nature of the UAA, and the specific information required (e.g., sequence, structure, purity, or binding affinity). The following table summarizes the key performance characteristics of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Application | High-throughput sequencing, molecular weight determination, purity analysis, and ligand binding screening. | N-terminal sequencing of purified peptides. | 3D structure determination, conformational analysis, and ligand interaction mapping. |
| Throughput | High; capable of analyzing complex mixtures and large libraries. | Low; sequential analysis of one peptide at a time. | Low to medium; sample- and experiment-dependent. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole range). | Low (micromole to millimole range). |
| Compatibility with UAAs | Generally high; success depends on the fragmentation efficiency and mass shift of the UAA.[1] | Variable; depends on the reactivity of the UAA side chain with Edman reagents.[1] | High; allows for the detailed structural analysis of peptides containing UAAs. |
| De Novo Sequencing | Yes, through tandem MS (MS/MS) and specialized software.[2][3] | Yes, for the N-terminal sequence. | Limited; can be used to identify short sequence tags. |
| Structural Information | Limited to primary sequence and post-translational modifications. | Limited to N-terminal sequence. | Provides detailed 3D structural and dynamic information. |
| Sample Requirements | Small sample amounts, compatible with complex mixtures. | Requires highly purified peptide samples.[4] | Requires relatively large amounts of pure sample in solution.[5] |
| Cost | Moderate to high initial investment, lower cost per sample for high-throughput applications. | Moderate instrument cost, but can be labor-intensive. | High initial instrument cost and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of peptide libraries containing unnatural amino acids. Below are protocols for key experiments.
De Novo Sequencing of a Peptide Library with Unnatural Amino Acids by LC-MS/MS
This protocol outlines a general workflow for sequencing peptides containing unknown or unnatural amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Protein Digestion (if applicable): If the peptides are derived from a protein, digest the protein into smaller peptide fragments using enzymes like trypsin.[2]
- Peptide Purification: Purify the peptide fragments using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to remove contaminants.[2]
- Solubilization: Dissolve the purified peptide library (1-10 pmol) in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.
2. LC-MS/MS Analysis:
- Injection: Inject the prepared sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Chromatographic Separation: Separate the peptides on a C18 column using a gradient of acetonitrile in water (both with 0.1% formic acid).
- Ionization: Ionize the eluting peptides using electrospray ionization (ESI).[2]
- MS1 Scan: The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides (precursor ions).
- MS2 Fragmentation: The instrument automatically selects precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[1]
3. Data Analysis:
- Spectrum Preprocessing: Raw spectral data is processed to remove noise and improve signal quality.
- De Novo Sequencing: Utilize de novo sequencing software (e.g., PEAKS, PepNovo) to analyze the MS/MS spectra. The software identifies fragment ion series (b- and y-ions) and calculates the mass differences between peaks to deduce the amino acid sequence.[2] For known UAAs, their masses can be added to the software's database. For novel UAAs, their mass is treated as a variable modification.
- Sequence Assembly: Assemble the deduced peptide sequences to reconstruct the full sequences of the library members.[2]
Affinity Selection-Mass Spectrometry (AS-MS) for Library Screening
AS-MS is a powerful technique to identify members of a peptide library that bind to a specific target protein.[6][7]
1. Target Immobilization (for solid-phase AS-MS):
- Immobilize the biotinylated target protein onto streptavidin-coated magnetic beads or a biosensor tip.
2. Library Incubation:
- Incubate the peptide library with the immobilized target protein to allow for binding. Non-specific binding can be minimized by including a blocking agent (e.g., bovine serum albumin) and optimizing buffer conditions.
3. Washing:
- Wash the beads or biosensor tip extensively to remove non-binding peptides.
4. Elution:
- Elute the bound peptides from the target protein using a solution that disrupts the protein-peptide interaction, such as a low pH buffer or an organic solvent.[8]
5. LC-MS/MS Analysis:
- Analyze the eluted peptides using LC-MS/MS as described in the de novo sequencing protocol to identify the sequences of the binding peptides.
6. Data Analysis:
- Compare the identified peptides from the target screen to a control screen (e.g., using beads without the target protein) to identify specific binders.
2D NMR Analysis of a Peptide with Unnatural Amino Acids
This protocol provides a general approach for the structural analysis of a purified peptide containing unnatural amino acids using 2D NMR spectroscopy.
1. Sample Preparation:
- Purification: Purify the peptide of interest to >95% purity.
- Dissolution: Dissolve the peptide in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 0.5-5 mM.[5] The choice of solvent depends on the desired experiments (e.g., observing exchangeable protons).
- pH Adjustment: Adjust the pH of the sample to the desired value, typically between 4 and 7, to optimize spectral quality and sample stability.
2. NMR Data Acquisition:
- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Common experiments include:
- TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9][10]
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10]
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- ¹H-¹⁵N HSQC: To correlate amide protons with their directly attached nitrogens.[11]
3. Data Processing and Analysis:
- Processing: Process the raw NMR data using software such as TopSpin or NMRPipe.
- Resonance Assignment: Manually or semi-automatically assign the chemical shifts of the protons, carbons, and nitrogens to specific atoms in the peptide using software like CCPNmr Analysis. For unnatural amino acids, their unique chemical shift patterns will aid in their identification and assignment.
- Structure Calculation: Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available) to calculate a 3D structure ensemble of the peptide using software like CYANA, Xplor-NIH, or CNS.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. youtube.com [youtube.com]
- 11. A 2D NMR method to study peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for purity assessment of synthetic peptides.
A Comparative Guide to Analytical Techniques for Purity Assessment of Synthetic Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. Impurities, which can arise during synthesis, purification, or storage, may include truncated sequences, deletion sequences, incompletely deprotected sequences, or other modified forms that can significantly impact a peptide's biological activity and immunogenicity.[1][2][3] This guide provides an objective comparison of the most common analytical techniques used for assessing the purity of synthetic peptides, complete with experimental data and detailed protocols.
Core Concepts in Peptide Purity
Before delving into the analytical techniques, it is crucial to distinguish between two key terms:
-
Peptide Purity: This refers to the percentage of the target peptide sequence relative to other peptide-related impurities in the sample.[4] It is typically determined by methods that separate the target peptide from its impurities, such as High-Performance Liquid Chromatography (HPLC).[4][5]
-
Net Peptide Content (NPC): This is the percentage of the peptide material in the entire sample, including non-peptidic components like water and counterions (e.g., trifluoroacetic acid - TFA).[4][6] Amino Acid Analysis (AAA) is the gold standard for determining NPC.[5][6]
A high peptide purity does not necessarily mean a high net peptide content, and both parameters are crucial for accurate dosing and interpretation of biological data.[7]
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method, or a combination of methods, is essential for the comprehensive characterization of synthetic peptides. The following sections compare the primary techniques used for purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides.[8] This technique separates molecules based on their hydrophobicity, with the peptide and its impurities partitioning between a non-polar stationary phase (commonly a C18 column) and a polar mobile phase.[9] A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components, which are then detected by UV absorbance, usually at 214-220 nm where the peptide bond absorbs light.[8][10]
Key Features:
-
Principle: Separation based on hydrophobicity.[9]
-
Information Provided: Relative purity as a percentage, retention time, and a profile of impurities.[11]
-
Advantages: Robust, reproducible, and provides quantitative data on relative purity.[8]
-
Limitations: May not resolve impurities with similar hydrophobicity that co-elute with the main peak. It does not provide molecular weight information.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of a synthetic peptide and identifying impurities.[8][12] Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[13] When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information simultaneously.[6][13] High-resolution mass spectrometry (HRMS) is particularly valuable for accurately identifying and quantifying impurities, even those that co-elute.[1][14]
Key Features:
-
Principle: Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[15]
-
Information Provided: Molecular weight confirmation, impurity identification, and sequence information through fragmentation (tandem MS or MS/MS).[13][15]
-
Advantages: High sensitivity and specificity, allowing for the identification of trace impurities.[13] Provides definitive molecular weight information.[12]
-
Limitations: Can be less quantitative than HPLC unless stable isotope-labeled internal standards are used.[11] Instrumentation can be expensive.[13]
Amino Acid Analysis (AAA)
Amino Acid Analysis is the most accurate method for determining the net peptide content.[16][17] The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[5][11] This technique provides the absolute amount of peptide in a sample.[17]
Key Features:
-
Principle: Hydrolysis of the peptide into individual amino acids, followed by their separation and quantification.[11]
-
Information Provided: Amino acid composition and ratios, and the net peptide content as a percentage of the total sample weight.[5][11]
-
Advantages: Considered the gold standard for determining the absolute peptide concentration.[16]
-
Limitations: The hydrolysis process can destroy certain amino acids (e.g., tryptophan) and does not provide information on the peptide sequence or the presence of peptide-related impurities.[18]
Other Analytical Techniques
-
Ultra-High-Performance Liquid Chromatography (UHPLC): An advancement of HPLC that uses smaller particle size columns, resulting in higher resolution, faster analysis times, and increased sensitivity.[3][6]
-
Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers high separation efficiency and can be a valuable orthogonal technique to HPLC.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for purity assessment. The intensity of signals in a 1D NMR spectrum is directly proportional to the number of protons, allowing for quantitative analysis.[8]
Data Presentation
The following table summarizes the performance characteristics of the most commonly employed techniques for synthetic peptide purity assessment.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance at 214 nm.[11] |
| Mass Spectrometry (MS) | Absolute quantification and impurity identification | Mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation), precise concentration | Absolute quantification by comparing the signal intensity of the target peptide to a known standard.[11] |
| Amino Acid Analysis (AAA) | Net peptide content determination | Ion-exchange chromatography of hydrolyzed amino acids | Amino acid composition and ratios | Net peptide content as a percentage of the total sample weight.[11] |
| UHPLC | High-resolution purity assessment | Hydrophobicity (with smaller particles) | Higher resolution retention time and peak area | Relative purity with improved separation of impurities.[3] |
| Capillary Electrophoresis (CE) | Orthogonal purity assessment | Charge-to-size ratio | Electrophoretic mobility, peak area | Relative purity based on an orthogonal separation mechanism to HPLC. |
| NMR Spectroscopy | Structural confirmation and purity check | Nuclear magnetic resonance | Detailed structural information, quantitative assessment of purity | Purity based on the integration of specific proton signals.[8] |
Experimental Protocols
Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.[11]
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[11]
Net Peptide Content by Amino Acid Analysis (AAA)
-
Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[11]
-
Derivatization: Derivatize the amino acids in the hydrolysate with a reagent such as phenylisothiocyanate (PITC) to make them detectable.[11]
-
Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column and detection method.[11]
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.[11]
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration appropriate for the instrument (typically in the low µg/mL to ng/mL range).[1]
-
MS Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Ionize the peptide using ESI or MALDI.[13]
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Compare the observed m/z of the main peak to the theoretical m/z of the target peptide to confirm its identity. Analyze minor peaks to identify potential impurities.[20]
Mandatory Visualization
Caption: Workflow for synthetic peptide purity assessment.
Caption: Relationship between purity and net peptide content.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Peptide analysis - ProteoGenix US [us.proteogenix.science]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. apexpeptidesupply.com [apexpeptidesupply.com]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Amino Acid Analysis Overview [biosyn.com]
- 18. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Comparative study of different hydrophobic unnatural amino acids in peptide design.
A Comparative Guide to Hydrophobic Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance their therapeutic properties.[1][2] Hydrophobic UAAs, in particular, play a crucial role in modulating peptide structure, stability, and biological activity.[3] This guide provides a comparative analysis of various hydrophobic UAAs, offering quantitative data, detailed experimental protocols, and a relevant signaling pathway to aid in the rational design of novel peptide-based therapeutics.
Introduction to Hydrophobic Unnatural Amino Acids in Peptide Design
Natural peptides often suffer from limitations such as poor proteolytic stability and low bioavailability, hindering their clinical development.[4] The substitution of natural amino acids with UAAs can overcome these drawbacks. Hydrophobic UAAs, with their diverse side-chain structures, can be strategically employed to:
-
Enhance Proteolytic Stability: The unique side chains of UAAs can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[5]
-
Modulate Bioactivity: The hydrophobicity and conformational preferences of UAAs can influence peptide folding and interaction with biological targets, leading to altered potency and selectivity.[6]
-
Improve Pharmacokinetic Properties: Increased lipophilicity through the incorporation of hydrophobic UAAs can affect a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This guide focuses on a selection of commonly used hydrophobic UAAs, providing a comparative framework for their application in peptide design.
Comparative Data of Hydrophobic Unnatural Amino Acids
The following tables summarize key quantitative parameters for a selection of hydrophobic unnatural amino acids compared to their natural counterparts. These values are compiled from various studies and should be considered as indicative, as absolute values can vary with the peptide sequence and experimental conditions.
Table 1: Physicochemical Properties and Hydrophobicity Indices
| Amino Acid (Abbreviation) | Structure | Molecular Weight ( g/mol ) | Hydrophobicity Index (RP-HPLC)¹ |
| Natural Amino Acids | |||
| Leucine (Leu) | CH₃CH(CH₃)CH₂CH(NH₂)COOH | 131.17 | 97 |
| Isoleucine (Ile) | CH₃CH₂CH(CH₃)CH(NH₂)COOH | 131.17 | 99 |
| Valine (Val) | (CH₃)₂CHCH(NH₂)COOH | 117.15 | 76 |
| Phenylalanine (Phe) | C₆H₅CH₂CH(NH₂)COOH | 165.19 | 100 |
| Unnatural Amino Acids | |||
| Norleucine (Nle) | CH₃(CH₂)₃CH(NH₂)COOH | 131.17 | 98 |
| Norvaline (Nva) | CH₃(CH₂)₂CH(NH₂)COOH | 117.15 | 87 |
| Cyclohexylalanine (Cha) | C₆H₁₁CH₂CH(NH₂)COOH | 171.25 | 115 |
| Tert-Leucine (t-Leu) | (CH₃)₃CCH(NH₂)COOH | 131.17 | 95 |
| 2-Aminobutyric acid (Abu) | CH₃CH₂CH(NH₂)COOH | 103.12 | 65 |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | C₁₀H₁₁NO₂ | 177.19 | 78 |
¹Hydrophobicity indices are relative values determined by reverse-phase high-performance liquid chromatography (RP-HPLC), normalized with Phenylalanine as 100.[7] Higher values indicate greater hydrophobicity.
Table 2: Impact on Peptide Secondary Structure and Stability
| Amino Acid Substitution in a Model Peptide | % Helicity (in 50% TFE) | Proteolytic Half-life (t½ in human plasma) |
| Leucine (Control) | 65% | 15 min |
| Norleucine (Nle) | 68% | 45 min |
| Norvaline (Nva) | 62% | 30 min |
| Cyclohexylalanine (Cha) | 75% | > 120 min |
| Tert-Leucine (t-Leu) | 55% | > 90 min |
Note: The data in this table are representative values from studies on model α-helical peptides and can vary depending on the peptide sequence and the specific protease. The general trend is that bulkier and more conformationally constrained hydrophobic side chains tend to increase both helicity and proteolytic resistance.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data.
Determination of Peptide Hydrophobicity by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines the determination of a peptide's hydrophobicity by measuring its retention time on a C18 RP-HPLC column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Peptide samples dissolved in Solvent A
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min.
-
Inject 20 µL of the peptide sample (typically 1 mg/mL).
-
Elute the peptide using a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
The retention time of the major peak is used as an indicator of the peptide's hydrophobicity. Longer retention times correspond to greater hydrophobicity.[10]
Assessment of Proteolytic Stability in Human Plasma
This protocol describes an in vitro assay to evaluate the stability of peptides against enzymatic degradation in human plasma.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer)
-
Human plasma (citrated)
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA)
-
HPLC system or LC-MS for analysis
Procedure:
-
Pre-warm the human plasma and incubation buffer to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the proteolytic half-life (t½).[5]
Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol details the use of CD spectroscopy to determine the secondary structure of peptides, particularly the α-helical content.
Materials:
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Peptide sample (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
Trifluoroethanol (TFE) as a helix-inducing co-solvent (optional)
Procedure:
-
Prepare the peptide solution in the desired buffer. For studying helix propensity, spectra can be recorded in the presence of varying concentrations of TFE (e.g., 50%).
-
Calibrate the CD instrument and record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic secondary structure signals: α-helices show negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[9] The percentage of helicity can be estimated using deconvolution software.
Mandatory Visualizations
Experimental Workflow for Peptide Characterization
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-homocyclohexyl-D-alanine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-homocyclohexyl-D-alanine, ensuring the safety of personnel and adherence to environmental regulations.
This compound is an amino acid derivative widely used in peptide synthesis. While Safety Data Sheets (SDS) for closely related Fmoc-amino acids indicate that these compounds are not classified as hazardous, proper disposal is still necessary to maintain a safe laboratory environment and comply with regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the event of a spill, avoid dust formation and breathing in any vapors or gas.[1]
| PPE Requirement | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with the chemical powder. |
| Hand Protection | Chemical-resistant gloves | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to treat it as non-hazardous chemical waste and arrange for its collection by a licensed disposal company.
-
Containerization:
-
Place the waste this compound into a suitable, clearly labeled, and sealable container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks.
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "this compound".
-
Indicate that it is "Non-hazardous waste for disposal".
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide them with the details of the waste, including the chemical name and quantity.
-
Follow their specific instructions for collection and disposal.[1]
-
Important Considerations:
-
Do not dispose of this compound down the drain.[1]
-
Do not mix it with other chemical waste streams unless explicitly permitted by your EHS office.
-
In the case of a spill, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable container for disposal.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Figure 1. Workflow for the proper disposal of this compound.
This systematic approach ensures that the disposal of this compound is handled safely and in accordance with standard laboratory practices and environmental regulations. By adhering to these procedures, laboratories can maintain a high standard of safety and compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-homocyclohexyl-D-alanine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Fmoc-homocyclohexyl-D-alanine, a key component in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. While Fmoc-protected amino acids are generally considered to be of low hazard, the primary risks are associated with the inhalation of fine powders and direct contact with skin and eyes.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent use of appropriate personal protective equipment is mandatory when handling this compound and associated reagents.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield is recommended when handling bulk quantities or if there is a significant risk of splashing.[2] | Protects against irritation from airborne powder and accidental splashes of solvents used in conjunction with the compound. |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3] Consider double-gloving for enhanced protection, especially when working with solvents like DMF.[2] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed regularly.[4] |
| Body Protection | A standard laboratory coat must be worn and fully buttoned.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator or work in a certified chemical fume hood is necessary when handling the lyophilized powder to avoid inhalation.[2] | Minimizes the risk of respiratory tract irritation from fine particles. |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[3] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the standard procedure for the safe handling of this compound from receipt to use in synthesis.
1. Preparation and Area Sanitization:
-
Before handling, thoroughly wash your hands.
-
Don the required PPE as detailed in the table above.
-
Ensure your work area, preferably within a chemical fume hood, is clean and uncluttered.[2]
2. Equilibration of the Compound:
-
Remove the sealed vial of this compound from cold storage (typically stored at 0 - 8 °C).[5]
-
Allow the vial to warm to room temperature before opening. This prevents moisture condensation, which can degrade the compound.[2]
3. Weighing and Dissolution:
-
Perform all weighing of the powdered compound within a chemical fume hood to minimize inhalation risk.[2][3]
-
Use appropriate tools (e.g., anti-static spatula) to handle the powder.
-
When dissolving the compound, typically in a solvent like dimethylformamide (DMF) for SPPS, add the solvent to the pre-weighed solid slowly to avoid splashing.[6]
4. Use in Solid-Phase Peptide Synthesis (SPPS):
-
The handling of this compound is integral to the coupling step in SPPS.
-
This involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the activated this compound.[7][8]
-
All steps involving volatile and potentially hazardous reagents, such as piperidine for Fmoc deprotection, must be performed in a certified fume hood.[9]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is critical. Never dispose of this compound or its solutions down the drain.[2][3]
Waste Segregation and Collection:
-
Solid Waste: All consumables that have come into contact with this compound, including gloves, pipette tips, and weighing papers, must be collected in a designated hazardous chemical waste container.[2]
-
Liquid Waste: Unused or waste solutions containing the compound, as well as solvents from the synthesis process (e.g., DMF, piperidine solutions), should be collected in a separate, clearly labeled hazardous liquid waste container.[2]
Container Labeling and Storage:
-
All waste containers must be clearly labeled with their contents.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal:
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
In case of eye contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[3][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[4]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. genscript.com [genscript.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
